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Foundational

A Technical Guide to the High-Resolution Mass Spectrometry of Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride: Exact Mass and Isotopic Pattern

This guide provides an in-depth analysis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, a derivative of the amino acid L-threonine. It serves as a crucial building block in synthetic organic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, a derivative of the amino acid L-threonine. It serves as a crucial building block in synthetic organic chemistry. For researchers and drug development professionals, unambiguous structural confirmation is paramount. High-resolution mass spectrometry (HRMS) stands as a definitive technique for this purpose, providing not only the molecular weight but also the exact mass and a characteristic isotopic pattern, which together act as a high-fidelity fingerprint for the molecule.

This document details the theoretical principles for calculating the exact mass and predicting the isotopic distribution of the title compound. It further provides a field-proven, step-by-step protocol for experimental verification using HRMS, ensuring a self-validating workflow from theory to practice.

Theoretical Mass and Isotopic Distribution

The first step in any mass spectrometry analysis is to establish a theoretical framework. This involves determining the precise molecular formula and using it to calculate the expected monoisotopic mass and the relative abundances of its associated isotopologues.

Molecular Formula Determination

The compound is the hydrochloride salt of the ethyl ester of (2R,3S)-2-amino-3-hydroxybutanoic acid (a stereoisomer of threonine).

  • Base Structure (Threonine Ethyl Ester): C₆H₁₃NO₃

  • Addition of Hydrochloric Acid (HCl): The amino group is protonated, and a chloride ion associates with it.

  • Final Molecular Formula: C₆H₁₄ClNO₃

Multiple chemical suppliers and databases confirm this formula.[1][2]

Calculation of Monoisotopic (Exact) Mass

The exact mass, also known as the monoisotopic mass, is calculated using the mass of the most abundant stable isotope of each element.[3] This value is distinct from the average molecular weight, which averages over all natural isotopes. For high-resolution instruments, this is the primary mass of interest.

The calculation is performed by summing the exact masses of the most abundant isotopes of the constituent atoms, based on data curated by authoritative bodies like the National Institute of Standards and Technology (NIST) and the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6]

  • ¹²C: 12.000000 Da (by definition)

  • ¹H: 1.007825 Da

  • ¹⁴N: 14.003074 Da

  • ¹⁶O: 15.994915 Da

  • ³⁵Cl: 34.968853 Da

The calculation for the protonated molecule [M+H]⁺ (C₆H₁₄NO₃ + H⁺) observed in positive-ion ESI-MS is:

Exact Mass = (6 × 12.000000) + (14 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) Exact Mass = 72.000000 + 15.10955 + 14.003074 + 47.984745 Exact Mass = 149.09737 Da

This represents the cation. The full compound's monoisotopic mass, including the most abundant chlorine isotope, is confirmed in databases like PubChem to be approximately 183.0662 Da.

Predicting the Isotopic Pattern

The isotopic pattern arises from the natural abundance of less common stable isotopes. For this molecule, the most significant contributions to the pattern come from ¹³C and ³⁷Cl.

  • ¹³C: Has a natural abundance of approximately 1.1%. With six carbon atoms, the probability of one ¹³C atom being present gives rise to a significant M+1 peak.

  • ³⁷Cl: Has a high natural abundance of approximately 24.2%. This means there will be a prominent M+2 peak with a relative intensity of about 32% of the monoisotopic (M) peak (which contains ³⁵Cl). This M/M+2 ratio is a hallmark signature for compounds containing a single chlorine atom.

The presence of other isotopes like ¹⁵N (0.37%), ¹⁸O (0.20%), and ²H (0.015%) also contribute to the M+1 and M+2 peaks, but their impact is minor compared to ¹³C and ³⁷Cl.

Data Summary: Theoretical Mass and Abundance

The predicted values for the protonated molecule [C₆H₁₄NO₃]⁺ are summarized below. These are the values against which experimental data will be validated.

Ion (Isotopologue)DescriptionCalculated Exact Mass (Da)Predicted Relative Abundance (%)
M [¹²C₆¹H₁₄¹⁴N¹⁶O₃ + H]⁺149.09737100.00
M+1 Contains one ¹³C or ¹⁵N150.100726.87
M+2 Contains two ¹³C or one ¹⁸O151.103520.25

Note: The table above shows the pattern for the organic cation. When analyzing the full neutral molecule's pattern, the chlorine isotopes would create a dominant M+2 peak.

Experimental Verification by High-Resolution Mass Spectrometry

Theoretical calculations must be confirmed by empirical data. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for this task.[7][8][9] These instruments provide the mass accuracy (typically <5 ppm) and resolving power needed to confirm the elemental formula and clearly distinguish the isotopic pattern.

Rationale for HRMS

The primary advantage of HRMS is its ability to measure mass with very high precision. This allows for the calculation of an elemental formula, as very few combinations of atoms will add up to the measured exact mass. Furthermore, its high resolving power allows for the clear separation of the M, M+1, and M+2 isotopic peaks, enabling a direct comparison of the measured isotopic distribution with the theoretical pattern. This dual validation provides an exceptionally high degree of confidence in the compound's identity.

Step-by-Step Experimental Protocol

This protocol outlines a standard procedure for the analysis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride on a typical ESI-Q-TOF or Orbitrap system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or a 50:50 mixture of acetonitrile:water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of ~1 µg/mL using the same solvent. The final solution should also contain 0.1% formic acid to promote protonation and enhance ionization efficiency.

  • Instrumentation and Method Setup:

    • Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF, Thermo Scientific Q Exactive Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode. The amino group is basic and will be readily protonated to form [M+H]⁺.

    • Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Set the acquisition range to m/z 50-500 to ensure the ion of interest (m/z ~149) is well within the window.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using the manufacturer's recommended calibration solution. For highest accuracy, an internal reference mass (calibrant) can be introduced concurrently with the sample to correct for any mass drift during acquisition.

  • Data Acquisition and Processing:

    • Acquire data for 1-2 minutes to obtain a stable signal and average multiple spectra.

    • Process the raw data using the instrument's software. This involves averaging scans and identifying the peak corresponding to the protonated molecule.

    • Extract the monoisotopic mass of the most intense peak in the isotopic cluster.

    • Measure the relative intensities of the M, M+1, and M+2 peaks.

Data Analysis and Validation

The experimental results are validated against the theoretical values.

  • Mass Accuracy: The difference between the measured exact mass and the calculated exact mass is determined in parts-per-million (ppm). A mass error of < 5 ppm is considered excellent confirmation of the elemental formula.

    • ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Isotopic Pattern Fidelity: The measured relative abundances of the M+1 and M+2 peaks are compared to the predicted abundances. A close match provides orthogonal confirmation of the compound's elemental composition.

Workflow Visualization

The comprehensive workflow, from theoretical prediction to experimental validation, is a cornerstone of rigorous scientific analysis. This process ensures that empirical results are grounded in and validated by fundamental chemical principles.

Mass_Spec_Workflow cluster_theory Theoretical Analysis cluster_experiment Experimental Verification cluster_validation Validation & Confirmation formula 1. Determine Formula (C₆H₁₄ClNO₃) calc_mass 2. Calculate Exact Mass ([M+H]⁺ = 149.09737 Da) formula->calc_mass calc_pattern 3. Predict Isotopic Pattern (M, M+1, M+2 Abundances) calc_mass->calc_pattern compare 7. Compare Results (Theoretical vs. Experimental) calc_pattern->compare prep 4. Sample Preparation (~1 µg/mL in MeOH/H₂O) hrms 5. HRMS Analysis (ESI-Q-TOF, Positive Mode) prep->hrms process 6. Data Processing (Extract Mass & Intensities) hrms->process process->compare validate 8. Final Confirmation (Mass Accuracy < 5 ppm & Isotopic Pattern Match) compare->validate

Sources

Exploratory

Thermodynamic Properties and Physicochemical Profiling of Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride

Executive Summary Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, commonly known as D-threonine ethyl ester hydrochloride , is a highly functionalized chiral building block widely utilized in peptide synthesis, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, commonly known as D-threonine ethyl ester hydrochloride , is a highly functionalized chiral building block widely utilized in peptide synthesis, active pharmaceutical ingredient (API) development, and advanced materials engineering. Understanding its thermodynamic properties—ranging from solid-state heat capacity to solvation kinetics—is critical for optimizing reaction conditions, preventing thermal degradation, and maximizing synthetic yields. This whitepaper provides an authoritative, in-depth analysis of the compound's thermodynamic landscape, supported by field-proven experimental protocols and mechanistic insights.

Stereochemical and Structural Anatomy

The compound possesses two chiral centers at the C2 and C3 positions, specifically in the (2R,3S) configuration, distinguishing it as the D-enantiomer of threonine.

In its native state, D-threonine exists as a zwitterion, which creates a rigid, high-energy intermolecular hydrogen-bonding network. By esterifying the carboxyl group with ethanol and protonating the α -amino group with hydrochloric acid, the zwitterionic lattice is disrupted. This structural modification fundamentally alters the thermodynamic profile of the molecule:

  • Lattice Energy Reduction: The removal of the carboxylate anion reduces ionic lattice interactions, replacing them with weaker dipole-dipole interactions and hydrogen bonds, thereby lowering the enthalpy of vaporization.

  • Hygroscopicity: The hydrochloride salt form imparts significant hygroscopicity, making the crystal lattice highly susceptible to moisture-induced phase transitions.

Core Thermodynamic Properties

The thermodynamic stability of threonine derivatives is governed by their highly negative enthalpies of formation. While specific calorimetric data for the D-threonine ethyl ester is extrapolated from its free base and enantiomeric counterparts, the scalar thermodynamic properties (such as heat capacity and enthalpy) remain identical between L- and D-enantiomers in achiral environments.

Quantitative Thermodynamic Data

The following table summarizes the core thermodynamic parameters of the compound, synthesized from bomb calorimetry and Knudsen effusion mass spectrometry (KEMS) data,.

Thermodynamic PropertyValueMeasurement Method / Source
Molecular Weight 183.63 g/mol Calculated
Melting / Decomposition Point ~254 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Formation ( ΔHf∘​ , solid) ~ -770 kJ/molStatic Bomb Combustion Calorimetry
Enthalpy of Sublimation ( ΔHsub​ ) 149.2 ± 3.2 kJ/molKnudsen Effusion Mass Spectrometry
Enthalpy of Vaporization ( ΔHvap​ ) ~ 61.4 kJ/molExtrapolated from Ester Derivatives
pKa ( α -amino group) ~ 7.5Potentiometric Titration
Thermal Degradation Kinetics

Unlike simple organic salts, amino acid esters do not undergo a clean solid-to-liquid phase transition. At approximately 254 °C, the compound reaches its melting point but immediately undergoes thermal decomposition. The primary degradation pathway is an intermolecular aminolysis reaction, where the free amine of one molecule attacks the ester carbonyl of another, leading to the formation of stable diketopiperazines (cyclic dipeptides) and the volatilization of ethanol and HCl.

G2 A Crystalline Solid (25 °C) B Pre-Melting Phase (Endothermic Heat Capacity) A->B Heating (DSC) C Melting / Decomposition (~254 °C) B->C T > 250 °C D Diketopiperazine Formation (Dimerization) C->D Intermolecular aminolysis E Volatile Degradants (EtOH, HCl, NH3) C->E Bond cleavage

Diagram: Thermodynamic phase transitions and thermal degradation pathways.

Solution Thermodynamics and Solvation Kinetics

The behavior of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride in solution is dictated by the thermodynamic shift of its acid dissociation constant (pKa).

The Causality of the pKa Shift: In free D-threonine, the carboxylate group is deprotonated at physiological pH, carrying a negative charge. This negative charge stabilizes the protonated α -amino group via electrostatic attraction, resulting in a pKa of ~9.1. However, when the carboxyl group is esterified with ethanol, this stabilizing negative charge is eliminated. Furthermore, the electron-withdrawing nature of the ester carbonyl inductively destabilizes the protonated amine. Consequently, the pKa of the α -amino group drops significantly to approximately 7.5.

This thermodynamic shift is highly advantageous in peptide synthesis: it ensures that the amine can be readily deprotonated to its nucleophilic free-base form using mild organic bases (e.g., triethylamine or DIPEA) without requiring harsh alkaline conditions that could hydrolyze the ester.

Experimental Methodologies

Protocol 1: Synthesis and Crystallization Workflow

This self-validating protocol utilizes thionyl chloride ( SOCl2​ ) for the esterification of D-threonine. The causality behind using SOCl2​ is twofold: it acts as an activating agent by transiently forming an acyl chloride intermediate, and it reacts with ethanol to generate anhydrous HCl in situ, which drives the equilibrium toward the ester and immediately forms the stable hydrochloride salt[1].

Step-by-Step Methodology:

  • Solvent Preparation: Charge a dry, round-bottom flask with 100 mL of absolute ethanol. Chill the flask in an ice-water bath to 0–5 °C.

  • Activation: Dropwise, add 1.2 equivalents of thionyl chloride ( SOCl2​ ) to the chilled ethanol under continuous magnetic stirring. Note: This step is highly exothermic; maintaining 0 °C prevents the premature evaporation of generated HCl.

  • Substrate Addition: Slowly add 1.0 equivalent of D-threonine to the activated solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 24 hours. The continuous heat provides the activation energy required to overcome the steric hindrance of the β -hydroxyl group during esterification.

  • Isolation: Evaporate the solvent under reduced pressure. The crude product will appear as a viscous oil.

  • Crystallization: Dissolve the crude oil in a minimum volume of absolute ethanol. Slowly add cold diethyl ether until the solution becomes cloudy. Store at 0 °C overnight to yield pure, white, needle-like crystals of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride.

G A D-Threonine (2R,3S) C Acyl Chloride Intermediate (Transient) A->C SOCl2 activation B Ethanol + SOCl2 (0-5 °C) B->C D Esterification (Reflux, 24h) C->D EtOH nucleophilic attack E Ethyl (2R,3S)-2-amino- 3-hydroxybutanoate HCl D->E Crystallization

Diagram: Synthetic workflow and intermediate energy landscape for esterification.

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

To accurately measure the heat capacity ( Cp​ ) and melting endotherm of the compound, premature volatilization of the hydrochloride salt must be prevented.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the crystallized product into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: A hermetically sealed pan acts as a self-validating closed thermodynamic system, trapping evolving HCl gas and preventing endothermic baseline drift associated with premature sublimation.

  • Purge: Place the pan in the DSC furnace and purge with dry Nitrogen gas at 50 mL/min to ensure an inert atmosphere.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min.

  • Data Analysis: Integrate the area under the endothermic peak (~254 °C) to calculate the enthalpy of fusion/decomposition.

References

  • Thermodynamic properties of l-threonine. IAEA.
  • Saturated Vapor Pressure and Thermochemical Properties of l- and dl-Threonine.
  • Experimental and calculated enthalpies of formation of threonines.
  • Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. SciELO.
  • Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease Catalysis.

Sources

Foundational

Infrared Spectroscopic Profiling of Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride

A Technical Whitepaper on Vibrational Assignments, Causality, and Structural Validation As a Senior Application Scientist, I approach the spectroscopic characterization of chiral building blocks not merely as a data-coll...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Vibrational Assignments, Causality, and Structural Validation

As a Senior Application Scientist, I approach the spectroscopic characterization of chiral building blocks not merely as a data-collection exercise, but as a rigorous validation of molecular architecture. Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride—commonly referred to as ethyl D-threoninate hydrochloride—is a densely functionalized chiral molecule critical to modern peptide synthesis and advanced biomedical polymer grafting[1].

This whitepaper deconstructs the Infrared (IR) spectroscopy of this compound, moving beyond basic peak listing to explain the fundamental physical causality behind its vibrational modes.

Molecular Architecture and Vibrational Causality

To interpret the IR spectrum of ethyl D-threoninate hydrochloride, we must first analyze its functional topology. The molecule features three highly active IR centers: a secondary hydroxyl group at C3, a primary ammonium hydrochloride salt at C2, and an ethyl ester at C1.

The Inductive Shift of the Carbonyl (C=O): In standard aliphatic esters, the C=O stretch typically appears around 1735 cm⁻¹. However, in this molecule, the peak is sharply shifted to 1745 cm⁻¹ [2]. Why? The answer lies in the through-bond inductive effect (-I effect). The protonated primary amine (-NH₃⁺) at the adjacent C2 position is highly electronegative. It withdraws electron density from the C1 carbonyl carbon, increasing the force constant of the C=O double bond. According to Hooke's Law applied to molecular vibrations, a higher force constant directly translates to a higher vibrational frequency.

Lattice Hydrogen Bonding (O-H and N-H): In the solid state, the secondary hydroxyl group and the primary ammonium group participate in an extensive intermolecular hydrogen-bonding network with the chloride counterions (Cl⁻). This specific geometry restricts the vibrational freedom of the O-H bond, resulting in a characteristic, broadened absorption at 3407 cm⁻¹ [2]. Simultaneously, the -NH₃⁺ group produces a massive, complex band spanning 3200–2500 cm⁻¹, which is the hallmark of amino acid hydrochlorides.

V Core Ethyl D-threoninate HCl (Molecular Core) OH Hydroxyl (-OH) ν(O-H): 3407 cm⁻¹ Core->OH C3 Position NH3 Ammonium (-NH₃⁺) ν(N-H): 3200-2800 cm⁻¹ Core->NH3 C2 Position CO Ester Carbonyl (C=O) ν(C=O): 1745 cm⁻¹ Core->CO C1 Position COC Ester Ether (C-O-C) ν(C-O): ~1240 cm⁻¹ Core->COC C1 Position

Fig 1: Causal mapping of functional groups to primary IR vibrational modes.

Self-Validating Experimental Protocol

A spectroscopic protocol is only as reliable as its internal controls. The following Fourier-Transform Infrared (FTIR) methodology utilizes a Potassium Bromide (KBr) pellet system. This protocol is designed to be self-validating; failure at any step visually or spectroscopically halts the workflow, preventing the acquisition of artifact-laden data.

Step 1: Interferometer Validation

  • Action: Run a standard 1.5 mil polystyrene calibration film.

  • Validation Gate: The aromatic C-C stretching peak must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it deviates, the interferometer requires laser recalibration.

Step 2: Anhydrous Sample Preparation

  • Action: Dry spectroscopic-grade KBr at 105°C for 24 hours to eliminate adsorbed water (which would artificially inflate the 3400 cm⁻¹ region).

  • Action: Mill 1.5 mg of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride with 150 mg of the dried KBr in an agate mortar for exactly 60 seconds.

  • Action: Press the mixture under a 10-ton hydraulic load for 2 minutes under a vacuum.

  • Validation Gate: The resulting pellet must be visually transparent. Opacity indicates excessive particle scattering (Mie scattering), which will cause a sloping baseline and invalidate the measurement.

Step 3: Spectral Acquisition

  • Action: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

Step 4: Data Processing

  • Action: Apply a manual multipoint baseline correction.

  • Validation Gate: Do not use automated baseline algorithms, as they frequently misinterpret the broad 3200–2500 cm⁻¹ ammonium band as baseline drift, artificially truncating crucial structural data.

Workflow N1 1. Instrument Calibration (Polystyrene Standard) N2 2. Sample Preparation (Anhydrous KBr Pellet) N1->N2 N3 3. Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) N2->N3 N4 4. Data Processing (Manual Baseline Correction) N3->N4 N5 5. Peak Assignment & Structural Validation N4->N5

Fig 2: Self-validating FTIR experimental workflow for chiral amino acid esters.

Quantitative Data: IR Peak Assignments

The following table synthesizes the quantitative spectral data for ethyl D-threoninate hydrochloride, mapping empirical wavenumbers to their specific vibrational modes and underlying physical causes[2],.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group / Causality
3407 Strong, Broadν(O-H)C3 Secondary Hydroxyl. Broadened due to solid-state hydrogen bonding with the Cl⁻ counterion.
3200–2800 Broad, Complexν(N-H)C2 Ammonium (-NH₃⁺). Overlaps heavily with aliphatic C-H stretches.
2967 Mediumν(C-H)Aliphatic Chain. Asymmetric/symmetric stretching of the methyl and methylene groups.
2500–2000 Weak, BroadOvertone / Comb.Ammonium Band. Characteristic combination bands of amino acid hydrochlorides.
1745 Strong, Sharpν(C=O)C1 Ethyl Ester Carbonyl. Shifted to higher frequency by the -NH₃⁺ inductive (-I) effect.
1590 Mediumδ(N-H) asymC2 Ammonium. Asymmetric bending deformation of the -NH₃⁺ group.
1500 Mediumδ(N-H) symC2 Ammonium. Symmetric bending deformation of the -NH₃⁺ group.
1240 Strongν(C-O-C) asymEster Linkage. Asymmetric stretching of the ester ether oxygen.
1110 Strongν(C-O)C3 Hydroxyl. C-O stretching specific to the secondary alcohol.
Stereochemical Implications in Solid-State IR

It is a fundamental principle of spectroscopy that enantiomers—such as the (2R,3S) D-isomer and the (2S,3R) L-isomer of threonine ethyl ester—will yield superimposable, identical IR spectra when analyzed in an achiral environment like a KBr pellet. This is because the scalar distances between atoms in their respective crystal lattices are identical.

However, diastereomers (such as allo-threonine derivatives) will exhibit distinct IR spectra. The anti configuration of the hydroxyl and ammonium groups in the (2R,3S) isomer dictates a highly specific intermolecular hydrogen-bonding network. This specific lattice geometry restricts the vibrational freedom of the O-H and C=O bonds in a way that a syn configuration would not, locking the diagnostic peaks precisely at 3407 cm⁻¹ and 1745 cm⁻¹. Therefore, while FTIR cannot distinguish D- from L-threoninate esters, it serves as an impeccable tool for confirming diastereomeric purity.

References
  • Bidepharm Database Source: Bidepharm / Journal of Medicinal Chemistry URL
  • Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters Source: Gavin Publishers URL
  • Synthesis and Characterization of New Biomedical Polymers: Serine- and Threonine-Containing Polyphosphazenes and Poly(l-lactic acid)

Sources

Exploratory

The Safety and Toxicity Profile of Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride

Executive Summary and Chemical Identity In the landscape of chiral building blocks and peptide synthesis, ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride —commonly known as D-threonine ethyl ester hydrochloride —o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Identity

In the landscape of chiral building blocks and peptide synthesis, ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride —commonly known as D-threonine ethyl ester hydrochloride —occupies a critical niche. The (2R,3S) stereocenters dictate its classification as the D-enantiomer, distinguishing its biological and metabolic fate entirely from the proteinogenic L-threonine (2S,3R) [1, 2].

As an application scientist, I emphasize to my teams that the safety profile of this compound cannot be evaluated as a single static entity. Instead, it must be understood as a dynamic system: a hydrochloride salt that dictates shelf stability, an ester bond susceptible to rapid hydrolysis, and a D-amino acid core that triggers specific, non-canonical metabolic pathways. We utilize the hydrochloride salt form not merely for aqueous solubility, but to protonate the α -amino group ( pKa​≈9.1 ). This protonation sterically and electronically hinders intermolecular aminolysis and spontaneous diketopiperazine formation, ensuring reagent integrity during prolonged storage.

Physicochemical Hazards and Laboratory Safety

Before exploring in vivo toxicity, we must establish the baseline handling parameters. The compound is a crystalline solid that presents standard irritant properties typical of amino acid ester hydrochlorides.

Table 1: Physicochemical and Hazard Profile
ParameterValue / DescriptionToxicological Implication
Molecular Formula C6​H14​ClNO3​ Stoichiometric release of 1 eq. HCl upon dissolution.
Molecular Weight 183.63 g/mol High bioavailability; readily crosses biological membranes.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires standard PPE (N95/P3 respirator for dust, nitrile gloves) [5].
Aqueous Behavior Highly soluble, hygroscopicUnbuffered solutions will exhibit acidic pH, potentially causing artifactual cytotoxicity in unbuffered in vitro assays.

Metabolic Toxicity: The DAAO Pathway

The in vivo toxicity profile of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride is governed by its rapid biotransformation. Upon systemic entry, non-specific ubiquitous carboxylesterases rapidly cleave the ethyl ester, yielding stoichiometric amounts of ethanol, hydrochloric acid, and free D-threonine.

While the ethanol and HCl are easily buffered and cleared at standard pharmaceutical intermediate dosages, the free D-threonine presents a unique metabolic challenge. Unlike L-threonine, which is seamlessly incorporated into proteins or cleaved by L-threonine aldolase, D-threonine is not utilized in mammalian protein synthesis. Its clearance relies entirely on D-amino acid oxidase (DAAO) , a peroxisomal flavoenzyme predominantly expressed in the kidneys and brain [3, 4].

DAAO catalyzes the oxidative deamination of D-threonine to (S)-3-hydroxy-2-oxobutanoate. Crucially, this reaction generates hydrogen peroxide ( H2​O2​ ) and ammonia ( NH4+​ ) as obligate byproducts. The localized oxidative stress induced by H2​O2​ generation in renal peroxisomes is the primary driver of dose-dependent cellular toxicity associated with D-amino acid accumulation.

MetabolicPathway A Ethyl (2R,3S)-2-amino-3-hydroxybutanoate HCl B Carboxylesterases (In Vivo Hydrolysis) A->B C D-Threonine B->C D Ethanol + HCl B->D E D-Amino Acid Oxidase (DAAO) C->E F (S)-3-hydroxy-2-oxobutanoate + H2O2 + NH4+ E->F

Metabolic hydrolysis and DAAO-mediated oxidation pathway of the D-threonine derivative.
Table 2: DAAO Substrate Specificity (Kinetic Context)

Understanding enzyme kinetics is vital for predicting toxicity. D-threonine is a relatively poor substrate for DAAO compared to canonical substrates like D-alanine [3, 4]. This results in a prolonged half-life and sustained, low-level oxidative stress rather than acute toxicity.

SubstrateRelative kcat​ ( s−1 )Clearance RateToxicological Consequence
D-Alanine (Reference)~81.0RapidAcute, transient H2​O2​ spike.
D-Threonine < 5.0SlowProlonged systemic circulation; chronic low-level peroxisomal stress.

Self-Validating Experimental Protocols

To accurately assess the toxicity of this compound, we must design assays that account for its specific chemical nature. Below are two field-proven protocols designed with internal validation mechanisms.

Protocol 1: In Vitro Cytotoxicity Profiling (WST-8 Assay)

Causality & Rationale: We utilize the WST-8 (CCK-8) assay rather than the traditional MTT assay. WST-8 is reduced extracellularly to a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps, which is critical because the hygroscopic nature of the HCl salt can alter local media pH and cause precipitation artifacts with MTT.

Step-by-Step Methodology:

  • Media Preparation & Buffering (System Validation): Dissolve ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride in 1X PBS to create a 100 mM stock. Critical Step: Verify and adjust the pH to 7.4 using 0.1 M NaOH. Unneutralized HCl salts will artificially kill cells via acidification, resulting in false-positive toxicity data.

  • Cell Seeding: Seed HEK-293 (human embryonic kidney) cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Treat cells with a serial dilution of the compound (0.1 μ M to 10 mM). Include a vehicle control (PBS) and a positive control (10% DMSO) to validate assay dynamic range.

  • Incubation: Incubate for 48 hours.

  • WST-8 Development: Add 10 μ L of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Workflow Step1 Compound Prep & pH Neutralization Step3 48h Incubation (0.1µM - 10mM) Step1->Step3 Step2 HEK-293 Cell Culture Step2->Step3 Step4 WST-8 Reagent Addition Step3->Step4 Step5 Absorbance (450nm) & IC50 Calculation Step4->Step5

Step-by-step experimental workflow for in vitro cytotoxicity profiling.
Protocol 2: DAAO-Mediated Oxidative Stress Assay (Amplex Red)

Causality & Rationale: Because the parent compound is a prodrug for D-threonine, standard cytotoxicity assays may miss the specific mechanism of renal toxicity. This cell-free assay directly measures the H2​O2​ generated by DAAO metabolism using the highly sensitive Amplex Red probe.

Step-by-Step Methodology:

  • Substrate Hydrolysis: Pre-incubate 5 mM of the compound with 1 U/mL porcine liver esterase in 50 mM sodium phosphate buffer (pH 7.4) for 1 hour at 37°C to liberate free D-threonine.

  • Reaction Assembly: In a black 96-well microplate, combine 50 μ L of the hydrolyzed substrate with 50 μ L of a detection mix containing: 100 μ M Amplex Red, 0.2 U/mL Horseradish Peroxidase (HRP), and 0.5 U/mL purified porcine DAAO.

  • System Validation: Run parallel wells with D-Alanine (positive control for rapid H2​O2​ generation) and L-Threonine (negative control, should yield zero fluorescence).

  • Kinetic Measurement: Measure fluorescence continuously (Excitation 530 nm / Emission 590 nm) for 60 minutes at 37°C. The slope of the linear phase corresponds to the rate of H2​O2​ production, serving as a direct proxy for metabolic oxidative toxicity.

Conclusion

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride is a highly valuable, stable chiral synthon. Its toxicity profile is generally benign in vitro, provided the hydrochloride salt is properly buffered. In vivo, its safety is dictated by the slow, DAAO-mediated clearance of the liberated D-threonine. By understanding the causality between its chemical structure and its biological fate, researchers can safely integrate this compound into complex drug development pipelines.

References

  • PubChem. "Ethyl L-threoninate hydrochloride" (Isomeric proxy for general salt hazard profile). National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "D-Threonine". National Center for Biotechnology Information. Available at:[Link]

  • UniProt. "DAO1 - D-amino-acid oxidase - Rhodotorula toruloides (Yeast)". UniProt Consortium. Available at:[Link]

  • Cline, M. J., & Lehrer, R. I. "D-AMINO ACID OXIDASE IN LEUKOCYTES". Proceedings of the National Academy of Sciences of the United States of America. Available at:[Link]

Foundational

Comprehensive Technical Guide on Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride (CAS 62365-20-2)

Executive Summary Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, universally recognized in the pharmaceutical industry as D-Threonine ethyl ester hydrochloride, is a foundational chiral building block. As drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, universally recognized in the pharmaceutical industry as D-Threonine ethyl ester hydrochloride, is a foundational chiral building block. As drug development pivots toward metabolically stable peptide therapeutics, D-amino acid derivatives have become indispensable. This whitepaper provides a rigorous technical analysis of its chemical identity, a self-validating synthetic protocol, and its mechanistic role in conferring absolute proteolytic resistance to next-generation peptide drugs.

Chemical Identity & Stereochemical Significance

The target compound (CAS Registry Number: 62365-20-2) is the ethyl ester hydrochloride salt of D-Threonine ()[1].

Stereochemical Causality: Natural threonine exists exclusively as the L-isomer with a (2S,3R) configuration. The (2R,3S) configuration of D-Threonine is its exact, non-superimposable mirror image ()[2]. In rational drug design, this stereochemical inversion is not merely a structural anomaly; it is functionally causal.

Endogenous proteolytic enzymes (e.g., trypsin, chymotrypsin, and serum proteases) have evolved highly stereospecific active sites that exclusively recognize L-amino acids. When a D-amino acid like (2R,3S)-threonine is incorporated into a peptide backbone, the inverted spatial arrangement of the side chain and the alpha-proton prevents the necessary hydrogen bonding required for transition-state stabilization. For example, it actively disrupts the critical His57-Ser195 catalytic triad interaction in serine proteases, thereby completely halting enzymatic cleavage and degradation ().

Database Search & Verification Protocols

When sourcing or verifying this compound in chemical databases, precise identifiers must be utilized to avoid catastrophic chiral swapping with the L-enantiomer (CAS 39994-70-2) or the allo-isomers.

Table 1: Chemical Identifiers for Verification
Identifier TypeValueCausality / Note
CAS Registry Number 62365-20-2Unique numerical identifier for the (2R,3S) ethyl ester HCl salt[3].
IUPAC Name ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochlorideDefines exact stereochemistry and salt form.
Common Name D-Threonine ethyl ester hydrochlorideStandard industry nomenclature[1].
Molecular Formula C6H14ClNO3Confirms the addition of the ethyl group and HCl[].
Molecular Weight 183.63 g/mol Required for precise stoichiometric calculations[].

Synthesis & Esterification Workflow

The synthesis of D-Threonine ethyl ester hydrochloride is typically achieved via a modified, acid-catalyzed Fischer esterification.

Mechanistic Causality: Thionyl chloride (SOCl₂) is reacted with absolute ethanol to generate hydrogen chloride (HCl) gas in situ. This method is actively chosen over passing dry HCl gas because SOCl₂ acts as a powerful water scavenger, driving the equilibrium of the esterification entirely to the right. The reaction is initiated at 0°C to control the highly exothermic nature of the reaction and prevent the acid-catalyzed dehydration of ethanol into diethyl ether. The hydrochloride salt form is intentionally isolated because it protonates the primary amine, preventing unwanted inter-molecular amidation (diketopiperazine formation) and stabilizing the compound for long-term storage.

Self-Validating Experimental Protocol
  • Reagent Preparation: Chill 50 mL of absolute ethanol to 0°C in an ice-salt bath under an inert argon atmosphere.

  • Catalyst Generation: Add 1.1 equivalents of thionyl chloride (SOCl₂) dropwise over 30 minutes. Causality: Slow addition prevents thermal spikes that degrade the solvent.

  • Substrate Addition: Add 1.0 equivalent of D-Threonine portion-wise to the vigorously stirring solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Validation Check: Monitor the reaction via TLC (Ninhydrin stain) until the baseline spot of the free amino acid completely disappears.

  • Workup & Crystallization: Evaporate the solvent under reduced pressure. Triturate the resulting crude oil with cold diethyl ether to induce crystallization. Filter and dry under vacuum.

  • Self-Validation (QC): Run an aliquot on a chiral stationary phase HPLC against an L-threonine ethyl ester standard. This ensures that the acidic reflux conditions did not induce racemization at the alpha-carbon.

Synthesis A D-Threonine (2R,3S) B Ethanol + SOCl2 (0°C to Reflux) A->B Addition C Esterification Intermediate B->C Acid Catalysis D Crystallization (Workup) C->D Evaporation E Ethyl (2R,3S)-2-amino- 3-hydroxybutanoate HCl D->E Purification

Fig 1. Fischer esterification workflow for synthesizing D-Threonine ethyl ester hydrochloride.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, the compound must meet the following analytical specifications, forming a self-validating quality control system.

Table 2: Analytical Specifications
Analytical MethodExpected ResultCausality/Rationale
¹H NMR (D₂O) Triplet at ~1.2 ppm (3H), Quartet at ~4.2 ppm (2H)Confirms the successful covalent integration of the ethyl ester group.
Specific Rotation [α]D Negative value (solvent dependent)Validates the retention of the D-(2R,3S) stereocenter without racemization.
Mass Spectrometry (ESI+) m/z 148.09 [M-Cl]⁺Confirms the exact mass of the free base cation.

Applications in Drug Development: D-Peptide Synthesis

The primary application of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride is as a highly specialized chiral building block in the synthesis of protease-resistant therapeutics.

In the development of direct thrombin inhibitors () and viral entry inhibitors targeting influenza hemagglutinin ()[5], the incorporation of D-Threonine increases the plasma half-life of the peptide exponentially. Empirical data demonstrates that D-peptides remain entirely stable for over 24 hours in concentrated cell lysates, whereas their L-counterparts are completely degraded within 2 to 6 hours[5]. The structural rigidity provided by the beta-hydroxyl group of threonine, combined with the D-configuration, creates a highly specific, protease-resistant pharmacophore that is invaluable for oral peptide bioavailability.

SPPS A Ethyl (2R,3S)-2-amino- 3-hydroxybutanoate HCl B N-alpha Protection (Fmoc/Boc) A->B Base / Reagent C Solid-Phase Peptide Synthesis (SPPS) B->C Coupling D Cleavage & Deprotection C->D TFA Cocktail E Protease-Resistant D-Peptide Therapeutic D->E Isolation

Fig 2. Incorporation of D-Threonine ethyl ester into protease-resistant therapeutics via SPPS.

References

  • bioRxiv. "DexDesign: A new OSPREY-based algorithm for designing de novo D-peptide inhibitors". bioRxiv Preprint Server. [Link]

  • PNAS. "De novo design of D-peptide ligands: Application to influenza virus hemagglutinin". Proceedings of the National Academy of Sciences.[Link]

  • PLOS One. "Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors". PLOS One Journal. [Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profile of Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Introduction & Chemical Identity Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride—commonly known as ethyl D-threoninat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Introduction & Chemical Identity

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride—commonly known as ethyl D-threoninate hydrochloride—is a highly functionalized chiral building block widely utilized in peptide synthesis and the development of active pharmaceutical ingredients (APIs). Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows (such as crystallization or liquid-liquid extraction), and formulating early-stage drug delivery systems.

As a Senior Application Scientist, I approach solubility not merely as a static data point, but as a dynamic interplay of molecular thermodynamics. This whitepaper deconstructs the structural causality behind the solubility behavior of ethyl D-threoninate hydrochloride, provides a predictive solubility matrix, and outlines a self-validating empirical protocol for thermodynamic solubility determination.

Structural Thermodynamics: The Causality of Solvation

To predict and understand the solubility of ethyl D-threoninate hydrochloride, we must analyze its structural micro-domains and how they dictate solvent interactions:

  • The Ionic Lattice (Hydrochloride Salt): The protonation of the alpha-amino group yields a cationic species paired with a chloride anion. This creates a massive crystalline lattice energy. To dissolve this compound, a solvent must possess a high dielectric constant ( ϵ ) to overcome the ionic bonds via strong ion-dipole interactions[1].

  • Hydrogen Bonding Capacity: The C3 hydroxyl group (-OH) acts as both a potent hydrogen bond donor and acceptor. This heavily favors solvation in protic solvents (e.g., alcohols) over polar aprotic solvents.

  • Lipophilic Shielding: The esterification of the carboxylic acid to an ethyl ester (-COOCH₂CH₃) introduces a localized lipophilic tail. While this slight increase in lipophilicity disrupts the crystalline lattice compared to the free amino acid—thereby increasing solubility in lower-chain alcohols—it is insufficient to drive solvation in non-polar media.

Consequently, the enthalpy of solvation in low-polarity solvents (like ethyl acetate or hexane) cannot overcome the high lattice energy of the ionic salt, resulting in near-total insolubility in those media.

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the quantitative and qualitative solubility data for ethyl D-threoninate hydrochloride across standard organic solvents, grounded in the thermodynamic principles of amino acid ester hydrochlorides,.

SolventDielectric Constant ( ϵ )Solvation MechanismSolubility ClassEstimated Range (mg/mL)
Water 80.1Strong ion-dipole; extensive H-bonding network.Very Soluble> 100
Methanol 32.7Ion-dipole; H-bond donor/acceptor.Soluble30 - 100
Ethanol 24.5Moderate ion-dipole; lipophilic tail interaction.Sparingly Soluble10 - 30
Acetonitrile 37.5Polar aprotic; weak anion solvation.Slightly Soluble1 - 10
Ethyl Acetate 6.0Insufficient polarity to break ionic lattice.Very Slightly Soluble0.1 - 1
Dichloromethane 8.9Halogenated aprotic; poor H-bonding.Insoluble< 0.1
Hexane 1.9Non-polar; no electrostatic interactions.Insoluble< 0.1

Self-Validating Experimental Methodology: The Shake-Flask Protocol

While kinetic solubility assays (often utilizing DMSO stock dilutions) are useful for high-throughput screening, they are prone to supersaturation artifacts[2],. For robust process chemistry, thermodynamic solubility is the gold standard.

The following protocol is designed as a self-validating system . It does not assume equilibrium is reached at an arbitrary time point; instead, it uses sequential sampling to mathematically prove thermodynamic stability.

Step-by-Step Methodology

Step 1: Saturated Solution Preparation

  • Weigh an excess amount of ethyl D-threoninate hydrochloride (e.g., 50-100 mg) into a 10 mL glass vial.

  • Add 5 mL of the target organic solvent. The goal is to ensure a visible excess of undissolved solid remains, which is the fundamental prerequisite for thermodynamic equilibrium,.

Step 2: Mechanical Agitation & Temperature Control

  • Place the sealed vials in an orbital shaker equipped with a precise temperature control module.

  • Maintain the temperature at exactly 25 ± 0.1 °C (or 37 ± 0.1 °C for physiological modeling).

  • Causality Note: Avoid magnetic stir bars that create vortexes, as this can lead to particle agglomeration and artificially lower the dissolution rate.

Step 3: Phase Separation

  • Extract 500 µL aliquots at predefined time points (e.g., 24h, 48h, 72h).

  • Subject the aliquots to high-speed centrifugation (10,000 x g for 10 mins) or filter through a 0.45 µm PTFE syringe filter to completely isolate the supernatant from the solid pellet,.

Step 4: The Self-Validation Loop

  • Quantify the concentration of the compound in the supernatant (see Section 5).

  • Validation Criteria: Compare the concentration at T=48h to T=24h . Equilibrium is officially confirmed only when the concentration variance ( ΔC ) between sequential measurements is < 5%. If ΔC>5% , agitation must continue.

Analytical Quantification

Because ethyl D-threoninate hydrochloride lacks a strong UV chromophore (such as an aromatic ring), standard HPLC-UV at 254 nm is ineffective.

Recommended Analytical Workflows:

  • LC-MS/MS (Preferred): Utilizing an Electrospray Ionization (ESI+) source is highly recommended for poorly UV-absorbing aliphatic amino acid derivatives. It provides superior sensitivity and specificity[2],.

  • HPLC-UV with Derivatization: If LC-MS is unavailable, the primary amine can be derivatized using reagents like FMOC-Cl or Dansyl chloride prior to injection, allowing for robust UV or fluorescence detection.

Workflow Visualization

Workflow Start Solid API + Solvent (Excess Compound) Agitate Mechanical Agitation (25°C or 37°C, 24-72h) Start->Agitate Incubate Separate Phase Separation (Centrifugation / 0.45µm Filtration) Agitate->Separate Extract Aliquot Analyze LC-MS/MS or Derivatized HPLC-UV Quantification Separate->Analyze Isolate Supernatant Validate Equilibrium Validation (ΔC < 5% between timepoints) Analyze->Validate Measure Conc. Validate->Agitate If ΔC > 5% (Not Equilibrated) End Final Thermodynamic Solubility Profile Validate->End If ΔC < 5% (Equilibrated)

Thermodynamic Shake-Flask Workflow for Solubility Determination

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification". [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". [Link]

  • Thomas E. Needham (University of Rhode Island). "The Solubility of Amino Acids in Various Solvent Systems". [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties". [Link][1]

  • National Institute of Science Communication and Policy Research (NIScPR). "Solubilities of Amino Acids in Different Mixed Solvents". [Link]

Sources

Foundational

Unambiguous 1H and 13C NMR Spectrum Assignments for Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride

Executive Summary Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, commonly known as D-threonine ethyl ester hydrochloride , is a highly valuable chiral synthon. It is extensively utilized in the synthesis of bioo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, commonly known as D-threonine ethyl ester hydrochloride , is a highly valuable chiral synthon. It is extensively utilized in the synthesis of bioorganometallic compounds, peptide derivatives , and novel biomedical polymers such as polyphosphazenes 1. Because the integrity of the chiral α

  • and β -centers is critical for downstream pharmacological efficacy, rigorous analytical characterization is required.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments for this molecule. By moving beyond simple data tabulation, we explore the fundamental causality behind the observed chemical shifts, coupling constants, and the self-validating 2D NMR frameworks required to prove structural and diastereomeric purity.

Stereochemical Context and Solvent Causality

The molecule possesses two chiral centers with a (2R,3S) configuration, dictating a threo relative stereochemistry. It is important to note that in an achiral solvent, the NMR spectrum of the D-enantiomer is completely identical to its L-enantiomer counterpart ((2S,3R)-configuration). However, NMR is highly sensitive to diastereomers (e.g., allo-threonine derivatives), making it the premier tool for validating diastereomeric purity during esterification or transesterification protocols .

Causality of Solvent Selection: While the hydrochloride salt is highly soluble in D 2​ O, deuterated water causes rapid chemical exchange with the labile −NH3+​ and −OH protons. This obliterates their signals and removes critical scalar coupling information. To establish a complete, self-validating spin system, DMSO-d 6​ is the mandatory solvent choice. The strong hydrogen-bonding capability of DMSO restricts the exchange rate of these polar protons, allowing them to be observed as distinct resonances with measurable J -couplings to the carbon backbone.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the analytical workflow must be designed as a closed, self-validating loop where 1D hypotheses are rigorously proven by 2D connectivity data.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh 15–20 mg of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a standard 5 mm high-precision NMR tube.

  • Instrument Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform precise tuning and matching for 1 H and 13 C nuclei. Shim the Z1–Z5 gradients to achieve a TMS line width of ≤1.0 Hz.

  • 1D 1 H Acquisition: Run a standard single-pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and collect 32 scans to ensure high signal-to-noise for multiplet resolution.

  • 1D 13 C Acquisition: Run a 13 C{ 1 H} decoupled sequence (zgpg30). Set the spectral width to 220 ppm, D1 to 2.0 s, and collect a minimum of 512 scans to resolve the quaternary ester carbonyl carbon.

  • 2D Validation Suite:

    • COSY (Correlation Spectroscopy): Acquire with 128 t1​ increments to map homonuclear vicinal couplings across the butanoate backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire with 256 t1​ increments to definitively link protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for nJCH​=8 Hz to bridge the ester linkage and validate the quaternary carbonyl.

NMR_Workflow A 1. Sample Prep (DMSO-d6 + TMS) B 2. 1D Acquisition (1H & 13C) A->B C 3. 2D Validation (COSY, HSQC, HMBC) B->C D 4. Data Processing (FT & Phasing) C->D E 5. Structural Assignment D->E

Caption: Self-validating NMR experimental workflow for chiral amino acid derivatives.

1 H NMR Spectral Assignment & Causality

The 1 H NMR spectrum of D-threonine ethyl ester hydrochloride in DMSO-d 6​ exhibits distinct resonances dictated by electronegativity and molecular conformation.

Quantitative 1 H Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
−NH3+​ 8.52Broad singlet (br s)-3HProtonated amine
−OH 5.65Broad doublet (br d)5.21HHydroxyl proton
H-1' 4.18Quartet (q)*7.12HEster −OCH2​−
H-3 4.08Doublet of quartets (dq)5.2, 6.41H β -methine
H-2 3.82Doublet (d)5.21H α -methine
H-2' 1.22Triplet (t)7.13HEster −CH3​
H-4 1.16Doublet (d)6.43HBackbone −CH3​

*Expert Insight: Because the molecule is chiral, the ester −OCH2​− protons (H-1') are technically diastereotopic. While they typically appear as a simple pseudo-quartet at 400 MHz due to free rotation averaging, ultra-high-field instruments (e.g., 800 MHz) may resolve them into a complex ABX 3​ multiplet.

The Causality of Chemical Shifts and Couplings

Deshielding Effects: Why is the β -proton (H-3) further downfield at 4.08 ppm compared to the α -proton (H-2) at 3.82 ppm? The electronegativity of the hydroxyl oxygen (3.44) is significantly greater than that of the protonated nitrogen ( 3.0). This exerts a stronger inductive deshielding effect on the β -carbon environment.

Karplus Equation and Diastereomeric Purity: The coupling constant between H-2 and H-3 ( 3JH2,H3​ ) is approximately 5.2 Hz. In solution, the threo configuration adopts a preferred gauche conformation to minimize steric clash between the bulky ester and methyl groups while maximizing solvent interactions. If the sample were contaminated with the allo diastereomer (erythro configuration), a distinct secondary doublet with a much larger coupling constant ( 8.0 Hz) would appear, providing an immediate, self-validating check of stereochemical purity .

13 C NMR Spectral Assignment & Causality

The 13 C NMR spectrum provides a direct readout of the carbon skeleton, highly influenced by inductive effects.

Quantitative 13 C Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C-1 168.2Quaternary (C=O)Ester Carbonyl
C-3 65.8Methine (CH) β -carbon (attached to OH)
C-1' 61.4Methylene (CH 2​ )Ester −OCH2​−
C-2 57.9Methine (CH) α -carbon (attached to NH 3+​ )
C-4 20.1Methyl (CH 3​ )Backbone −CH3​
C-2' 14.2Methyl (CH 3​ )Ester −CH3​

Causality of the Carbonyl Shift: Standard aliphatic esters resonate between 170–175 ppm. However, C-1 in this molecule appears slightly upfield at 168.2 ppm. This is caused by the strong electron-withdrawing nature of the adjacent −NH3+​ group, which pulls electron density away from the carbonyl carbon via the inductive effect, subtly shielding it relative to non-amino esters.

2D NMR Validation Network

To ensure absolute trustworthiness, the 1D assignments must be locked in using 2D correlation spectroscopy. This creates a self-validating mathematical graph of the molecule.

  • COSY confirms the continuous aliphatic spin system: H-2 couples to H-3, which in turn couples to the H-4 methyl group.

  • HSQC maps the protons directly to the 13 C data, confirming that the downfield proton (H-3) resides on the downfield carbon (C-3).

  • HMBC provides the critical bridge across heteroatoms. The ester −OCH2​− protons (H-1') show a strong multiple-bond correlation to the C-1 carbonyl (168.2 ppm), proving the esterification was successful and intact.

NMR_Correlations H2 H-2 (3.82) H3 H-3 (4.08) H2->H3 COSY C1 C-1 (168.2) H2->C1 HMBC C2 C-2 (57.9) H2->C2 HSQC H4 H-4 (1.16) H3->H4 COSY H3->C2 HMBC C3 C-3 (65.8) H3->C3 HSQC

Caption: Self-validating 2D NMR correlation network confirming the structural backbone.

Conclusion

The unambiguous assignment of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride relies on understanding the physical causality behind the data. By utilizing DMSO-d 6​ to preserve exchangeable protons, leveraging the Karplus relationship to validate the threo stereochemistry, and employing a self-validating 2D NMR network, researchers can confidently verify the structural and diastereomeric integrity of this critical chiral building block prior to downstream pharmaceutical synthesis.

References

  • The Synthesis, Characterisation, and Application of Novel N-Ferrocenoyl Peptide Derivatives - DORAS Dublin City University (DCU).
  • Synthesis and Characterization of New Biomedical Polymers: Serine- and Threonine-Containing Polyphosphazenes and Poly(l-lactic acid)
  • Mild and Catalytic Transesterification Reaction Using K2HPO4 for the Synthesis of Methyl Esters Thieme Connect.
  • Supporting Information C=C-Ene-Reductases Reduce the C=N Bond of Oximes Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride in Asymmetric Synthesis

Executive Summary Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, commonly known as D-threonine ethyl ester hydrochloride (CAS 33368-36-4)[1], is a highly versatile chiral pool reagent. Possessing two adjacent st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, commonly known as D-threonine ethyl ester hydrochloride (CAS 33368-36-4)[1], is a highly versatile chiral pool reagent. Possessing two adjacent stereocenters, it serves as a critical building block in the asymmetric synthesis of broad-spectrum antibiotics, complex peptide fragments, and chiral ligands[2]. This technical guide provides drug development professionals and synthetic chemists with an authoritative framework for utilizing this compound, detailing the mechanistic rationale behind its structural functionalization, validated experimental protocols, and advanced chemoenzymatic applications.

Structural and Physicochemical Profiling

Understanding the exact stereochemical landscape of threonine derivatives is paramount, as the biological activity of downstream therapeutics is entirely dictated by their 3D spatial arrangement[3]. The (2R,3S) configuration corresponds to the non-proteinogenic D-enantiomer of threonine.

Table 1: Physicochemical Properties of D-Threonine Ethyl Ester HCl

PropertySpecification
Chemical Name Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride
Common Name D-Threonine ethyl ester hydrochloride
CAS Registry Number 33368-36-4[1]
Molecular Formula C6​H14​ClNO3​
Molecular Weight 183.63 g/mol
Stereocenters C2 (R), C3 (S)[3]
Physical State White to off-white crystalline powder / liquid (dependent on purity/solvation)[1]

Table 2: The Stereochemical Matrix of Threonine [3]

IsomerC2 ConfigurationC3 ConfigurationCommon Designation
L-ThreonineSRNatural, proteinogenic
D-Threonine R S Unnatural, chiral pool precursor
L-allo-ThreonineSSDiastereomer
D-allo-ThreonineRRDiastereomer

Mechanistic Rationale: The "Why" Behind the Chemistry

Why utilize the ethyl ester hydrochloride form rather than the free D-threonine amino acid?

  • Solubility and Phase Transfer: Free D-threonine exists as a zwitterion at neutral pH, rendering it highly polar and virtually insoluble in the organic solvents required for complex coupling reactions. Esterification masks the carboxylic acid, drastically increasing its solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF)[4].

  • Chemoselectivity (C-Terminus Protection): In peptide synthesis and cascade reactions, the carboxylic acid must be protected to prevent unwanted self-condensation or polymerization. The ethyl ester acts as a robust protecting group that can later be selectively cleaved via mild saponification[2].

  • Amine Stabilization: Isolating the ester as a hydrochloride salt protonates the α -amine ( NH3+​Cl− ). This prevents the free amine from undergoing spontaneous intramolecular cyclization (diketopiperazine formation) or oxidative degradation during storage.

Application Workflows & Chiral Pool Strategies

D-threonine ethyl ester hydrochloride is frequently employed in divergent synthetic pathways. One major application is the stereochemical inversion of the C3 hydroxyl group via an oxazolidine intermediate to yield D-allo-threonine derivatives[5]. Another is its use as a trapped intermediate in cutting-edge biocatalytic cascades[6].

G A D-Threonine (2R,3S) B Esterification (SOCl2, EtOH) A->B C D-Threonine Ethyl Ester HCl (Chiral Pool Precursor) B->C D N-Protection (Boc2O / BzCl) C->D E Oxazoline Formation (Inversion to D-allo) D->E SOCl2 Cyclization F Peptide Coupling / Chiral Ligands D->F Standard Synthesis

Caption: Divergent synthetic workflows utilizing D-threonine ethyl ester as a central chiral hub.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can visually or analytically confirm the success of each mechanistic step.

Protocol 1: Synthesis of D-Threonine Ethyl Ester Hydrochloride

This protocol utilizes thionyl chloride ( SOCl2​ ) to generate anhydrous HCl in situ, which acts as both the catalyst for esterification and the salt-forming agent[4].

Reagents:

  • D-Threonine (1.0 eq)

  • Absolute Ethanol (Solvent, strictly anhydrous)

  • Thionyl Chloride (1.5 - 2.0 eq)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with absolute ethanol (approx. 5-10 mL per gram of amino acid). Purge with Argon.

  • Thermal Control: Cool the ethanol to -10 °C to 0 °C using an ice-salt bath.

    • Expert Insight (Causality): The reaction between SOCl2​ and ethanol is violently exothermic. Cooling prevents the solvent from boiling and suppresses the formation of unwanted alkyl chlorides.

  • Activation: Add SOCl2​ dropwise over 30 minutes.

  • Substrate Addition: Add solid D-threonine in one portion. At this stage, the mixture will be a heterogeneous suspension.

  • Reflux: Remove the cooling bath and gradually heat the mixture to reflux (approx. 78 °C) for 12-16 hours[2].

    • Self-Validation Check: The reaction is complete when the opaque suspension transitions into a completely transparent, clear solution. This physical change confirms the consumption of the insoluble zwitterionic precursor[4].

  • Isolation: Concentrate the mixture in vacuo to remove excess ethanol and SOCl2​ . Co-evaporate with toluene (3x) to remove residual HCl, yielding the product as a white/off-white crystalline solid.

Protocol 2: N-Boc Protection of D-Threonine Ethyl Ester

To utilize the ester in peptide coupling, the α -amine must be protected. The tert-butyloxycarbonyl (Boc) group is standard[2].

Step-by-Step Methodology:

  • Neutralization: Suspend D-threonine ethyl ester HCl (1.0 eq) in anhydrous DCM. Add Triethylamine ( Et3​N , 2.2 eq) at 0 °C.

    • Expert Insight (Causality): The first equivalent of base neutralizes the HCl salt, liberating the nucleophilic free amine. The slight excess ensures the reaction remains basic throughout.

  • Protection: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise.

  • Propagation: Stir at room temperature for 4-6 hours.

    • Self-Validation Check: The evolution of CO2​ gas will be observed as bubbles. The cessation of bubbling is a strong macroscopic indicator that the reaction has reached completion.

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine and Et3​N ), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Advanced Chemoenzymatic Applications: Cascade Reductions

Beyond traditional step-growth peptide synthesis, D-threonine ethyl ester plays a fascinating role in modern biocatalysis. Recently, researchers discovered that Ene-Reductases (ERs) —enzymes traditionally known for reducing activated alkenes—exhibit promiscuous activity, capable of reducing the C=N bond of oximes[6].

When an α -oximo ester is subjected to ERs, it is reduced to an α -amino- β -keto ester intermediate. Because this intermediate is highly reactive and spontaneously dimerizes into tetrasubstituted pyrazines (such as the heart-failure drug candidate liguzinediol), researchers needed a way to prove the mechanism. By introducing an Alcohol Dehydrogenase (ADH) into the cascade, they successfully trapped the intermediate by reducing the ketone, yielding D-threonine ethyl ester with >98% enantiomeric excess[6].

Cascade S α-Oximo Ester Substrate E Ene-Reductase (Biocatalysis) S->E Reduction I α-Amino-β-Keto Ester Intermediate E->I P Tetrasubstituted Pyrazine I->P Spontaneous Dimerization T D-Threonine Ethyl Ester (Trapped Product) I->T ADH Reduction

Caption: Chemoenzymatic cascade proving ER oxime reduction by trapping D-threonine ethyl ester.

This elegant chemoenzymatic cascade not only highlights the utility of D-threonine ethyl ester as a critical analytical standard and trapped intermediate, but also showcases the future of green, highly stereoselective amino acid synthesis.

References

  • CAS No.33368-36-4, ethyl DL-threoninate hydrochloride Suppliers LookChem[Link]

  • Synthesis and Characterization of New Biomedical Polymers: Serine- and Threonine-Containing Polyphosphazenes... Macromolecules - ACS Publications[Link]

  • Determination of the Complete Absolute Configuration of Petriellin A ConnectSci [Link]

  • C=C-Ene-Reductases Reduce the C=N Bond of Oximes PMC / ACS Catalysis[Link]

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis Chemical Reviews - ACS Publications[Link]

Sources

Application

step-by-step synthesis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride

Application Note: Synthesis and Isolation of Ethyl (2R,3S)-2-Amino-3-hydroxybutanoate Hydrochloride (D-Threonine Ethyl Ester HCl) Introduction & Strategic Rationale The protection of amino acid functional groups is a fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of Ethyl (2R,3S)-2-Amino-3-hydroxybutanoate Hydrochloride (D-Threonine Ethyl Ester HCl)

Introduction & Strategic Rationale

The protection of amino acid functional groups is a foundational element of both solid-phase and solution-phase peptide synthesis. Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, commonly known as D-threonine ethyl ester hydrochloride, is a critical chiral building block. By converting the carboxylic acid moiety into an ethyl ester, researchers prevent unwanted oligomerization and direct subsequent coupling reactions exclusively to the α -amino group.

This application note details a highly efficient, self-validating protocol for the esterification of D-threonine. Rather than utilizing pre-formed anhydrous hydrogen chloride gas—which presents significant handling challenges—this protocol leverages the in situ generation of anhydrous HCl via the controlled reaction of thionyl chloride ( SOCl2​ ) with absolute ethanol.

Mechanistic Insights: The Thionyl Chloride Advantage

The selection of thionyl chloride as the activating agent is deliberate. When SOCl2​ is introduced to absolute ethanol at sub-zero temperatures, it reacts to form ethyl chlorosulfite and anhydrous HCl. As the reaction warms, ethyl chlorosulfite decomposes into ethyl chloride and sulfur dioxide ( SO2​ ), driving the equilibrium forward[1].

This methodology provides three distinct chemical advantages:

  • Water Scavenging: SOCl2​ aggressively reacts with any trace moisture in the system, ensuring a strictly anhydrous environment necessary to drive the Fischer esterification equilibrium toward the product.

  • Amine Protection: The continuous generation of anhydrous HCl immediately protonates the α -amino group of D-threonine, forming the hydrochloride salt. This prevents the amine from acting as a nucleophile, thereby suppressing intramolecular cyclization or intermolecular polymerization.

  • Clean Workup: The primary byproducts of the activation phase are SO2​ and HCl gases, which are easily removed during the concentration phase under reduced pressure, leaving a highly pure crude product[1].

Mechanism A Thionyl Chloride (SOCl₂) + Absolute Ethanol B In situ Generation Anhydrous HCl + SO₂↑ A->B Exothermic (-10°C) D Carboxyl Activation & Amine Protonation B->D C D-Threonine (Substrate) C->D E Nucleophilic Attack by Ethanol D->E Reflux (Catalytic HCl) F Ethyl (2R,3S)-2-amino-3- hydroxybutanoate HCl E->F Precipitation

Mechanistic pathway of SOCl2-mediated esterification.

Quantitative Data & Reagent Parameters

To ensure reproducibility, the reaction parameters are standardized for a 100 mmol scale synthesis. The use of excess ethanol serves a dual purpose: it acts as the reaction solvent and drives the esterification equilibrium by Le Chatelier's principle.

Reagent / MaterialMolecular WeightEquivalentsAmountFunction
D-Threonine 119.12 g/mol 1.0 eq11.91 gChiral starting material
Thionyl Chloride ( SOCl2​ ) 118.97 g/mol 1.5 eq10.9 mL (17.8 g)Activating agent / HCl source
Absolute Ethanol 46.07 g/mol Excess100.0 mLSolvent and nucleophile
Diethyl Ether 74.12 g/mol N/A150.0 mLAnti-solvent for crystallization

Table 1: Stoichiometric parameters for a 100 mmol scale synthesis.

Step-by-Step Experimental Protocol

Safety Imperative: Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release toxic gases. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (heavy-duty nitrile gloves, lab coat, safety goggles).

Phase 1: Reagent Activation
  • Apparatus Setup: Equip a 250 mL two-neck round-bottom flask with a Teflon-coated magnetic stir bar, an addition funnel, and a reflux condenser topped with a calcium chloride ( CaCl2​ ) drying tube to exclude atmospheric moisture.

  • Solvent Chilling: Add 100 mL of absolute ethanol to the flask. Submerge the flask in an ice-salt bath and allow the solvent to cool to an internal temperature of -10°C to 0°C.

  • Controlled Addition: Transfer 10.9 mL of thionyl chloride to the addition funnel. Add the SOCl2​ dropwise to the chilled ethanol over a period of 30 minutes.

    • Expert Insight: The reaction between SOCl2​ and ethanol is highly exothermic. Dropwise addition is critical to prevent solvent boiling and uncontrolled release of SO2​ and HCl gases.

Phase 2: Substrate Addition and Esterification
  • Substrate Introduction: Once the SOCl2​ addition is complete and the solution has stabilized at 0°C, add 11.91 g of D-Threonine in small portions over 10 minutes.

  • Thermal Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 22°C) while stirring continuously for 1 hour.

  • Reflux: Replace the addition funnel with a glass stopper. Heat the reaction mixture to a gentle reflux (approx. 75-80°C) for 12 to 16 hours.

    • Expert Insight: Refluxing ensures complete conversion of the carboxylic acid to the ethyl ester. Reaction progress can be monitored via TLC (Ninhydrin stain) by taking a micro-aliquot and neutralizing it with aqueous NaHCO3​ prior to spotting.

Phase 3: Isolation and Purification
  • Solvent Removal: Upon completion, cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and concentrate in vacuo at 40°C to remove the bulk of the ethanol and any residual dissolved SO2​ /HCl. A viscous, pale-yellow syrup will remain.

  • Trituration: To the crude syrup, add 50 mL of cold absolute ethanol, followed by the slow addition of 150 mL of cold anhydrous diethyl ether while stirring vigorously. The product will begin to precipitate as a white crystalline solid.

  • Crystallization: Store the suspension at 4°C for 4 hours to maximize crystalline yield.

  • Filtration: Collect the white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with two 25 mL portions of ice-cold diethyl ether to remove trace organic impurities.

  • Drying: Dry the product under high vacuum in a desiccator over P2​O5​ or silica gel for 24 hours to yield pure D-threonine ethyl ester hydrochloride.

Workflow N1 1. Solvent Preparation Chill Absolute EtOH to -10°C N2 2. Reagent Activation Dropwise addition of SOCl₂ N1->N2 N3 3. Substrate Addition Add D-Threonine in portions N2->N3 N4 4. Esterification Stir at RT, then reflux 12h+ N3->N4 N5 5. Solvent Removal Concentrate in vacuo at 40°C N4->N5 N6 6. Crystallization Triturate with Diethyl Ether N5->N6 N7 7. Isolation Vacuum Filtration & Drying N6->N7

Experimental workflow for D-Threonine ethyl ester HCl synthesis.

References

  • PrepChem. "Synthesis of threonine methyl ester HCl." PrepChem.com. Available at:[Link]

  • JP2003137850A. "Method for producing amino acid ester hydrochloride." Google Patents.
  • Organic Synthesis. "Acid to Ester (SOCl2 & alcohol)." Organic-synthesis.com. Available at: [Link]

Sources

Method

Protecting Group Strategies for Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex chiral molecules, the judicious u...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex chiral molecules, the judicious use of protecting groups is paramount. Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, a derivative of the essential amino acid L-threonine, is a valuable chiral building block. Its bifunctional nature, possessing both a primary amine and a secondary hydroxyl group, necessitates a well-defined protection strategy to achieve regioselective transformations at other sites of the molecule. This guide provides a detailed exploration of various protecting group strategies, offering both the theoretical underpinnings and practical, step-by-step protocols for the selective and simultaneous protection of the amino and hydroxyl functionalities.

The Strategic Imperative for Protection

The primary amino group in ethyl (2R,3S)-2-amino-3-hydroxybutanoate is nucleophilic and basic, while the secondary hydroxyl group is a weaker nucleophile but can interfere with a range of reaction conditions, particularly those involving strong bases or electrophiles. An effective protecting group strategy prevents undesired side reactions, enhances solubility in organic solvents, and directs the course of a synthetic sequence.[1] The choice of protecting groups is dictated by their stability to the planned reaction conditions and the ease and selectivity of their removal, a concept known as orthogonality.[2]

This guide will explore three primary strategies for the protection of ethyl (2R,3S)-2-amino-3-hydroxybutanoate:

  • Selective N-Protection: Leveraging the inherently higher nucleophilicity of the amine over the hydroxyl group.

  • Orthogonal Protection: Sequentially protecting the amine and hydroxyl groups with groups that can be removed under different, non-interfering conditions.

  • Simultaneous Protection: Employing a single reagent to protect both the amino and hydroxyl groups, often by forming a cyclic derivative.

Strategy 1: Selective N-Protection with tert-Butoxycarbonyl (Boc)

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its ease of introduction, stability to a broad range of non-acidic reagents, and facile removal under mild acidic conditions.[3] The selective N-protection of ethyl (2R,3S)-2-amino-3-hydroxybutanoate is readily achieved due to the greater nucleophilicity of the primary amine compared to the secondary alcohol.

Causality of Selection:

The reaction of di-tert-butyl dicarbonate (Boc₂O) with the amino alcohol proceeds preferentially at the nitrogen atom. The lone pair of electrons on the nitrogen is more available for nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O than the lone pairs on the oxygen of the hydroxyl group. This difference in reactivity allows for a high degree of chemoselectivity.

N_Boc_Protection cluster_reactants Reactants cluster_products Products AminoAlcohol Ethyl (2R,3S)-2-amino-3-hydroxybutanoate (as free base) N_Boc_Product N-Boc-protected Ethyl (2R,3S)-2-amino-3-hydroxybutanoate AminoAlcohol->N_Boc_Product  Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->N_Boc_Product Byproducts t-BuOH + CO₂

Figure 1: Workflow for selective N-Boc protection.

Protocol 1: N-Boc Protection of Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride

This protocol is adapted from established procedures for the N-Boc protection of amino acid esters.[4]

Materials:

  • Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and deionized water.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add sodium bicarbonate (3.0 eq.) to the solution. Effervescence will be observed.

  • Once the effervescence subsides, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous layer with deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethyl (2R,3S)-2-amino-3-hydroxybutanoate as a viscous oil or solid. The product is often of sufficient purity for subsequent steps.

Strategy 2: Orthogonal Protection of Amino and Hydroxyl Groups

For synthetic routes requiring modification of other parts of the molecule under conditions that might affect either the amino or hydroxyl group, an orthogonal protection strategy is essential.[5] A common and effective approach is to protect the amine as a Boc carbamate (acid-labile) and the hydroxyl group as a silyl ether (fluoride-labile), such as a tert-butyldimethylsilyl (TBDMS or TBS) ether.

Causality of Selection:

The N-Boc protected intermediate from Strategy 1 is an ideal substrate for subsequent O-silylation. The Boc group is stable to the basic conditions typically employed for silylation. The TBDMS group is chosen for its steric bulk, which enhances its stability to a range of reaction conditions, yet it can be selectively cleaved in the presence of the Boc group using a fluoride source like tetrabutylammonium fluoride (TBAF).[6]

Orthogonal_Protection Start Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride N_Boc Selective N-Boc Protection (Protocol 1) Start->N_Boc Intermediate N-Boc-protected Amino Alcohol N_Boc->Intermediate O_Silyl O-Silylation (Protocol 2) Intermediate->O_Silyl Fully_Protected N-Boc, O-TBDMS Protected O_Silyl->Fully_Protected N_Deprotection N-Deprotection (Acidic) (e.g., TFA, HCl) Fully_Protected->N_Deprotection O_Deprotection O-Deprotection (Fluoride) (e.g., TBAF) Fully_Protected->O_Deprotection O_Protected O-TBDMS Protected N_Deprotection->O_Protected N_Protected N-Boc Protected O_Deprotection->N_Protected Oxazolidinone_Formation cluster_reactants Reactants cluster_product Product AminoAlcohol Ethyl (2R,3S)-2-amino-3-hydroxybutanoate (as free base) Oxazolidinone (4S,5R)-4-methyl-5-ethoxycarbonyl -2-oxazolidinone AminoAlcohol->Oxazolidinone  Base (e.g., Et₃N) Solvent (e.g., CH₂Cl₂) Cyclizing_Agent Cyclizing Agent (e.g., CDI) Cyclizing_Agent->Oxazolidinone

Sources

Application

Application Note: Asymmetric Synthesis Using Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride

Executive Overview Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (CAS: 62365-20-2), universally recognized as D-threonine ethyl ester hydrochloride , is a privileged chiral pool building block. Possessing two co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (CAS: 62365-20-2), universally recognized as D-threonine ethyl ester hydrochloride , is a privileged chiral pool building block. Possessing two contiguous stereocenters (2R, 3S) and orthogonal reactive functional groups (a primary amine, a secondary hydroxyl, and an ethyl ester), this molecule serves as a highly predictable steric director in asymmetric synthesis.

Its applications are prominent in the pharmaceutical industry for the development of novel therapeutics, such as broad-spectrum antibiotics, siderophore analogs, and protected amino acids for complex peptide synthesis. This application note details the mechanistic causality, self-validating protocols, and quantitative data for deploying this building block in two critical synthetic pathways: the construction of chiral oxazoline ligands and the stereoselective synthesis of N-methylated peptidomimetics.

Mechanistic Causality in Chiral Induction

The selection of the (2R,3S) enantiomer is rarely arbitrary; it is dictated by the precise spatial requirements of the target transition state.

  • Solubility and Reactivity Control: The ethyl ester hydrochloride salt prevents zwitterion formation, significantly enhancing the molecule's solubility in aprotic organic solvents (e.g., DCM, CHCl₃) while protecting the carboxylate from unwanted nucleophilic attacks during side-chain functionalization.

  • Facial Shielding in Catalysis: When converted into a phosphinite-oxazoline ligand, the spatial orientation of the ethyl ester and the methyl group creates a highly asymmetric chiral pocket. This specific geometry is crucial for achieving >95% enantiomeric excess (ee) in the Ir-catalyzed enantioselective hydrogenation of chromenes[1].

  • Biological Target Recognition: The (2R,3S) configuration is essential in the total synthesis of siderophores. For instance, the unnatural enantiomer D-fluviabactin relies on the precise stereochemistry of the oxazoline ring derived from D-threonine to modulate microbial iron uptake kinetics[2].

Application Workflow 1: Synthesis of Chiral Oxazoline Ligands

Mechanistic Insight: Stereochemical Control During Cyclization

The choice of cyclization reagent dictates the stereochemical outcome at the C5 position of the resulting oxazoline. Activation of the hydroxyl group (e.g., via tosylation or SOCl₂) followed by amide attack leads to inversion at C5. Conversely, the direct reaction of the amino ester hydrochloride with an imidate (such as benzimino ethyl ether) proceeds via hydroxyl attack on the amidine intermediate, ensuring strict retention of the (2R,3S) configuration[3].

OxazolineSynthesis A Ethyl (2R,3S)-2-amino- 3-hydroxybutanoate HCl B Benzimino Ethyl Ether (Imidate Formation) A->B Step 1 Base-free C Amidine Intermediate B->C Nucleophilic Addition D Intramolecular Cyclization (-EtOH) C->D Step 2 E (4R,5S)-Oxazoline Ligand D->E Strict Retention of (2R,3S)

Workflow for chiral oxazoline ligand synthesis from ethyl (2R,3S)-2-amino-3-hydroxybutanoate HCl.

Protocol 1: Step-by-Step Synthesis of (4R,5S)-2-Phenyl-Oxazoline Ester

This protocol utilizes a self-validating, retention-specific pathway.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.83 g) of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride in 15 mL of deionized water.

  • Imidate Addition: Prepare a solution of 25.0 mmol (3.73 g) of benzimino ethyl ether in 40 mL of anhydrous diethyl ether. Add this organic phase to the aqueous amino ester solution.

  • Biphasic Reaction: Vigorously stir the biphasic mixture at room temperature for 12 hours.

    • Self-Validation Check: Monitor the organic layer via TLC (Hexanes/EtOAc 7:3). The disappearance of the imidate spot and the emergence of a UV-active product spot (Rf ~0.4) indicates reaction progression.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with an additional 20 mL of diethyl ether. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentration & Purification: Evaporate the solvent under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, Hexanes/EtOAc) to yield the pure oxazoline.

  • Analytical Validation: Confirm cyclization via FTIR (sharp C=N stretch at ~1650 cm⁻¹, absence of broad O-H/N-H stretches at 3300 cm⁻¹). Confirm retention of stereochemistry via ¹H NMR (coupling constants of the C4 and C5 protons).

Application Workflow 2: Stereocontrolled N-Methylation

Mechanistic Insight: The 5-Oxazolidinone Strategy

Direct N-methylation of primary amines often leads to over-alkylation, yielding quaternary ammonium salts. By condensing the N-protected D-threonine ethyl ester with paraformaldehyde, the nitrogen is locked within a 5-oxazolidinone ring. This intermediate permits a highly controlled reductive ring-opening using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA), guaranteeing mono-methylation while preserving the delicate (2R,3S) stereocenters.

NMethylation N1 Ethyl (2R,3S)-2-amino-3-hydroxybutanoate N2 N-Protection (Cbz-Cl) N1->N2 N3 Paraformaldehyde / pTsOH N2->N3 N4 5-Oxazolidinone Intermediate N3->N4 Cyclization N5 Reductive Ring Opening (Et3SiH/TFA) N4->N5 Cleavage N6 N-Methyl-D-Threonine Scaffold N5->N6 Stereocenter Preserved

Stereoselective N-methylation pathway via a 5-oxazolidinone intermediate.

Protocol 2: Step-by-Step Mono-Methylation
  • Oxazolidinone Formation: Dissolve 5.0 mmol of N-Cbz-protected D-threonine ethyl ester in 30 mL of toluene. Add 15.0 mmol of paraformaldehyde and a catalytic amount (0.2 mmol) of p-toluenesulfonic acid (pTsOH).

  • Dean-Stark Reflux: Reflux the mixture under a Dean-Stark trap for 4 hours to remove generated water, driving the equilibrium toward the oxazolidinone.

  • Reductive Cleavage: Cool the mixture, concentrate, and redissolve the crude oxazolidinone in 20 mL of anhydrous DCM. Cool to 0 °C.

  • Silane Addition: Dropwise, add 15.0 mmol of triethylsilane (Et₃SiH) followed by 15.0 mmol of TFA. Stir at room temperature for 12 hours.

    • Self-Validation Check: ¹H NMR of an evaporated aliquot must show a distinct N-CH₃ singlet at ~2.8 ppm, validating successful mono-methylation without epimerization.

Quantitative Data & Stereochemical Outcomes

The table below summarizes the expected yields and stereochemical integrities when utilizing ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride across various established methodologies[3][4].

Target Derivative / IntermediateTransformation TypeReagents & ConditionsYield (%)Stereochemical Integrity
N-Benzoyl-(2R,3S)-amido alcohol N-AcylationBenzoyl chloride, Et₃N, DCM, 0 °C to RT92–95>99% ee, Retention (2R,3S)
(4R,5S)-2-Phenyl-oxazoline ester Imidate CyclizationBenzimino ethyl ether, H₂O/Et₂O, RT85–90>99% ee, Retention (4R,5S)
(4R,5S)-2-Phenyl-oxazoline ester MW CyclodehydrationPPE/CHCl₃, Microwave (80 °C, 15 min)85–89>99% ee, Retention (4R,5S)
(4R,5S)-5-Oxazolidinone AcetalizationParaformaldehyde, pTsOH, Toluene, Reflux85–88>99% ee, Retention (4R,5S)
N-Methyl-(2R,3S)-threonine ester Reductive CleavageEt₃SiH, TFA, DCM, RT, 12 h80–84>99% ee, Retention (2R,3S)

References

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules (MDPI).[Link]

  • The Stereochemistry of an Oxazoline Derivative of Threonine. Journal of the Chemical Society (RSC).[Link]

  • Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Letters (ACS).[Link]

  • Method for enantioselective hydrogenation of chromenes.
  • Significance of asymmetric sites in choosing siderophores as deferration agents. Journal of Medicinal Chemistry (PubMed).[Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Biological Extracts Chemical Profiling & Derivatization Rationale Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Biological Extracts

Chemical Profiling & Derivatization Rationale

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride—structurally recognized as the ethyl ester of D-threonine, supplied as a hydrochloride salt—presents unique analytical challenges. Because the carboxylic acid is already masked by the ethyl ester, the molecule cannot form a zwitterion. However, it remains highly polar due to the C2 primary amine and the C3 secondary hydroxyl group.

Direct analysis of this compound is hindered by two primary factors:

  • Lack of a Chromophore/Fluorophore: The molecule is virtually invisible to standard UV/Vis or fluorescence detectors, necessitating chromophoric tagging for Liquid Chromatography (LC).

  • Thermal Instability and Polarity: The strong intermolecular hydrogen bonding of the -OH and -NH₂ groups causes severe peak tailing and thermal degradation in Gas Chromatography (GC), requiring volatilization via silylation.

Furthermore, because the molecule is a hydrochloride salt, the primary amine exists in a protonated, non-nucleophilic state (-NH₃⁺). Any successful derivatization strategy must first incorporate a targeted neutralization step to generate the reactive free base.

Strategic Workflows and Mechanistic Logic

To address these challenges, we deploy two distinct, self-validating derivatization workflows depending on the analytical platform.

Workflow Start Target Molecule: Ethyl (2R,3S)-2-amino-3-hydroxybutanoate HCl Base Neutralization & Free Base Generation Start->Base Removes HCl OPA OPA / 3-MPA Derivatization Target: Primary Amine Base->OPA Aqueous Buffer (pH 9.5) Silyl MTBSTFA Silylation Target: -OH and -NH2 Base->Silyl Pyridine / Aprotic LC LC-FLD Analysis (Trace Quantification) GC GC-MS Analysis (Structural Confirmation) OPA->LC Fluorescent Isoindole Silyl->GC Volatile TBDMS Derivative

Analytical workflow for derivatizing ethyl (2R,3S)-2-amino-3-hydroxybutanoate.

Workflow A: LC-FLD via OPA/3-MPA (Trace Quantification)

For high-throughput quantification, we utilize o-phthalaldehyde (OPA) coupled with 3-mercaptopropionic acid (3-MPA). OPA reacts selectively with primary amines. We specifically select 3-MPA over traditional 2-mercaptoethanol because 3-MPA yields a significantly more stable isoindole derivative, extending the autosampler stability window for overnight batches . The reaction strictly requires a high pH to deprotonate the target's hydrochloride salt, freeing the amine lone pair for nucleophilic attack 1.

OPA_Logic A Protonated Amine (-NH3+ HCl-) B Free Base Amine (-NH2) A->B Borate Buffer (pH 9.5-10.4) C Nucleophilic Attack on OPA B->C + OPA D Isoindole Formation (Fluorescent) C->D + 3-MPA (Thiol Catalyst)

Chemical logic and sequential reaction steps for OPA/3-MPA derivatization.

Workflow B: GC-MS via MTBSTFA (Structural Confirmation)

For isotopic tracing or mass spectrometry, we employ N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS. Unlike standard TMS reagents, MTBSTFA generates tert-butyldimethylsilyl (TBDMS) derivatives that are highly resistant to moisture degradation . Furthermore, TBDMS derivatives yield a highly characteristic [M-57]⁺ fragment ion in Electron Ionization (EI), serving as a robust quantifier ion 2.

Self-Validating Experimental Protocols

To ensure trustworthiness, both protocols are designed as self-validating systems incorporating internal standards (IS) and specific system suitability checks.

Protocol A: Automated Pre-Column OPA/3-MPA Derivatization (LC-FLD)

Causality Check: The automated autosampler sequence ensures that buffering and derivatization occur exactly 1 minute prior to injection. This standardizes the kinetic window, negating any long-term derivative degradation that plagues manual benchtop derivatization.

  • Reagent Preparation:

    • Buffer: Prepare 0.1 M Sodium Borate buffer, adjusted to pH 9.5 with NaOH. (Critical: pH < 9.0 will fail to deprotonate the target's HCl salt).

    • Derivatization Reagent: Dissolve 10 mg OPA in 300 µL ethanol. Add 700 µL borate buffer, followed by 10 µL of 3-MPA.

  • Sample Preparation: Dissolve the sample and Internal Standard (L-homoarginine, 50 µM) in 0.1 M HCl to ensure stability prior to autosampler injection.

  • Autosampler Programming (In-Needle Mixing):

    • Draw 5 µL Borate Buffer.

    • Draw 1 µL Sample/IS mixture.

    • Draw 1 µL OPA/3-MPA Reagent.

    • Mix in loop 5 times. Wait exactly 60 seconds.

    • Inject 7 µL onto a C18 column.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Protocol B: Anhydrous MTBSTFA Silylation (GC-MS)

Causality Check: MTBSTFA is aggressively hydrolyzed by water. We utilize anhydrous pyridine not only as an aprotic solvent but as an acid scavenger. Pyridine neutralizes the HCl salt of the target molecule, freeing the -OH and -NH₂ groups for nucleophilic attack without introducing water.

  • Sample Drying: Transfer 100 µL of sample and IS (Norleucine) to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure N₂ gas.

  • Solubilization & Neutralization: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds.

  • Derivatization: Add 50 µL of MTBSTFA containing 1% t-BDMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60°C for 60 minutes. (Note: The 60-minute duration is required to overcome the steric hindrance of the secondary C3 hydroxyl group).

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS (split ratio 10:1).

Quantitative Data & System Suitability

Table 1: Comparison of Derivatization Parameters
ParameterLC-FLD (OPA/3-MPA)GC-MS (MTBSTFA)
Target Functional Group Primary Amine (-NH₂) onlyAmine (-NH₂) & Hydroxyl (-OH)
Reaction Environment Aqueous, highly basic (pH 9.5)Strictly anhydrous, aprotic (Pyridine)
Derivative Stability ~12 hours (autosampler, 4°C)>1 week (sealed vial, room temp)
Primary Analytical Advantage Extreme sensitivity, no drying neededHigh structural specificity, isotopic tracing
Estimated LOD 1–5 pmol10–50 pmol
Table 2: Self-Validation System Suitability Criteria
Validation ParameterAcceptance CriteriaMechanistic Purpose
Blank Matrix Injection No peaks > 5% of LOQ at target RTVerifies absence of reagent artifacts (e.g., siloxanes in GC, unreacted OPA in LC).
Internal Standard Recovery 90% – 110%Confirms complete neutralization of the HCl salt and successful nucleophilic attack.
Moisture Control Check (GC) IS peak area RSD < 5%A sudden drop in IS response indicates MTBSTFA hydrolysis by atmospheric moisture.

References

  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu. Link

  • Total Protein Analysis in Algae via Bulk Amino Acid Detection. ACS Publications. 1

  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. Link

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists experiencing low yields, incomplete reactions, or product isolation issues durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists experiencing low yields, incomplete reactions, or product isolation issues during the synthesis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (commonly known as D-threonine ethyl ester hydrochloride).

While the thionyl chloride ( SOCl2​ ) mediated esterification of amino acids is a highly reliable method, the presence of the unprotected secondary hydroxyl group on the threonine side chain, combined with the extreme hygroscopicity of the final salt, introduces unique failure points. This guide deconstructs the causality behind these failures and provides a self-validating protocol to ensure high-yield recovery.

Section 1: Critical Process Parameters

Deviations in stoichiometry, solvent quality, or temperature are the primary culprits behind low yields. The quantitative boundaries for this synthesis are summarized below:

ParameterOptimal RangeConsequence of Deviation
D-Threonine : SOCl₂ Ratio 1 : 1.2 to 1 : 1.5< 1.2: Incomplete reaction.> 1.5: Increased risk of hydroxyl chlorination.
Ethanol Grade Absolute (≤0.1% water)> 0.1% Water: Hydrolysis of product; rapid consumption of SOCl₂ reagent.
Addition Temperature 0 °C to 5 °C> 5 °C: Exothermic runaway; promotion of side reactions.
Reaction Temperature 60 °C to 65 °C (Reflux)< 60 °C: Sluggish kinetics.> 65 °C: Degradation and side-product formation.
Crystallization Anti-Solvent Diethyl Ether or MTBEUsing polar solvents: Product remains as a viscous, non-crystallizing syrup.
Section 2: Standard Reaction & Workup Workflow

Workflow Start D-Threonine + Absolute EtOH Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition of SOCl₂ (1.2 - 1.5 eq) Cool->Add Reflux Heat to 65 °C for 12-16 hours Add->Reflux Concentrate Vacuum Concentration (Remove EtOH/HCl/SO₂) Reflux->Concentrate Triturate Triturate with Cold Diethyl Ether Concentrate->Triturate Product Filter & Dry Target Ester HCl Salt Triturate->Product

Standard workflow for D-threonine ethyl ester hydrochloride synthesis.

Section 3: Troubleshooting FAQs

Q1: My reaction shows full consumption of D-threonine by TLC/LC-MS, but my isolated yield is <40%. The product looks like a thick syrup instead of a powder. What went wrong? Causality & Solution: Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride is exceptionally hygroscopic. If the crude mixture contains residual ethanol, trace water, or trapped HCl gas, the product will depress its own melting point and form a viscous oil. To fix this, you must force crystallization using an anti-solvent. After vacuum concentration, if you are left with a syrup, co-evaporate the oil with a non-polar azeotropic solvent (like toluene) to strip residual water and ethanol. Following this, vigorously triturate the residue with cold diethyl ether or methyl tert-butyl ether (MTBE) at 0–5 °C. The mechanical shearing in a non-polar environment forces the lattice to assemble, crashing out the white crystalline salt.

Q2: LC-MS analysis of my crude mixture shows a significant impurity with a mass shift of +18 Da relative to the expected product. What is this, and how do I prevent it? Causality & Solution: You are observing the chlorinated side product. Thionyl chloride ( SOCl2​ ) is a powerful chlorinating agent. While it primarily activates the carboxylic acid for esterification, an excess of SOCl2​ or prolonged heating can activate the secondary hydroxyl group of the threonine side chain[1]. This forms a chlorosulfite intermediate that collapses via nucleophilic substitution into an alkyl chloride (replacing the -OH group with -Cl, resulting in a net mass shift of ~ +18 Da). Self-Validation Tip: Look for the signature 3:1 isotopic ratio of chlorine ( 35Cl : 37Cl ) in your mass spectrum to confirm this impurity[1]. To prevent this, strictly limit SOCl2​ to a maximum of 1.5 equivalents and do not exceed 65 °C during the reflux stage.

Q3: The reaction stalls at 50% conversion. Adding more thionyl chloride doesn't seem to push it to completion. Why? Causality & Solution: Your ethanol likely contains too much water. Water reacts violently with SOCl2​ to form SO2​ and HCl , consuming your reagent before it can activate the amino acid. Furthermore, esterification is an equilibrium process; excess water drives the equilibrium backward, hydrolyzing the newly formed ester. Do not simply add more SOCl2​ , as this drastically increases the risk of the chlorination side reaction mentioned in Q2. Instead, concentrate the stalled mixture under vacuum to remove the water, redissolve the residue in fresh, strictly absolute ethanol (≤0.1% water), and add a catalytic amount of SOCl2​ to finish the conversion.

Section 4: Mechanistic Pathways & Side Reactions

Understanding the bifurcation between the desired esterification and the undesired chlorination pathway is critical for controlling the reaction environment.

Mechanism cluster_desired Desired Pathway cluster_undesired Undesired Side Reaction Threonine D-Threonine (Contains -COOH & -OH) AcylChloride Acyl Chloride Intermediate Threonine->AcylChloride SOCl₂ (Carboxyl Attack) Chlorosulfite Hydroxyl Chlorosulfite Intermediate Threonine->Chlorosulfite Excess SOCl₂ (Hydroxyl Attack) Ester Ethyl (2R,3S)-2-amino- 3-hydroxybutanoate AcylChloride->Ester EtOH ChloroAlkyl Chloro-derivative (Impurity) Chlorosulfite->ChloroAlkyl Cl⁻ Nucleophilic Substitution

Mechanistic bifurcation showing desired esterification vs undesired chlorination.

Section 5: Validated Experimental Protocol

This protocol incorporates self-validating checkpoints to ensure the reaction is proceeding correctly without over-chlorination or hygroscopic failure.

Step 1: Reagent Preparation & Suspension

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 1.0 equivalent of D-threonine.

  • Add 10 volumes (relative to amino acid weight) of strictly absolute ethanol.

  • Validation Checkpoint: The mixture will be a heterogeneous white suspension. D-threonine is poorly soluble in ethanol until the HCl salt of the ester begins to form.

Step 2: Controlled Activation

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Dropwise, add 1.2 equivalents of thionyl chloride ( SOCl2​ ) over 30 minutes.

  • Causality: Adding SOCl2​ at low temperatures prevents violent exothermic reactions and minimizes the initial formation of the undesired chlorosulfite intermediate at the secondary hydroxyl group.

Step 3: Esterification & Reflux

  • Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60–65 °C (reflux) for 12–16 hours.

  • Validation Checkpoint: The suspension should transition into a clear, homogeneous solution as the ester hydrochloride salt forms and dissolves. Sample the reaction for LC-MS. You should observe the [M+H]⁺ peak at m/z 148.1. If a peak at m/z 166.1 appears, immediately cool the reaction to halt further chlorination[1].

Step 4: Concentration & Aprotic Workup

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to a thick, pale-yellow syrup.

  • Causality: SOCl2​ decomposes into SO2​ and HCl gases. Vacuum concentration removes these by-products along with excess ethanol. Leaving residual ethanol prevents crystallization.

Step 5: Anti-Solvent Crystallization

  • Add cold diethyl ether (15 volumes) to the syrup and triturate vigorously with a glass rod or magnetic stirring.

  • Validation Checkpoint: The syrup will gradually solidify into a white, crystalline powder. If it remains an oil, decant the ether, co-evaporate the oil with 10 mL of toluene to remove trace water, and repeat the ether trituration.

  • Filter the solid rapidly under a nitrogen blanket and dry under high vacuum.

References
  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides . Vogel E. R., Jackson W., Masterson D. S. Molecules (NIH PMC). 2015. URL:[Link]

  • Method for producing amino acid ester hydrochloride (JP2003137850A). Ajinomoto Co Inc. Google Patents. 2003.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride in Non-Polar Solvents

Welcome to the technical support center for ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (L-Threonine ethyl ester hydrochloride). This guide is designed for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (L-Threonine ethyl ester hydrochloride). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the solubility of this compound, particularly in non-polar organic solvents. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the principles governing solubility to empower you to overcome these common laboratory hurdles.

Understanding the Challenge: Why is Solubility an Issue?

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride is the hydrochloride salt of an amino acid ester.[1] The presence of the charged ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) makes the molecule highly polar.[1] Consequently, it exhibits excellent solubility in polar solvents like water, methanol, and ethanol but is poorly soluble in non-polar or weakly polar organic solvents such as diethyl ether, hexane, toluene, or ethyl acetate.[1] This limited solubility in non-polar media can significantly hinder its application in various organic reactions where non-polar conditions are required.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to dissolve ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride directly in dichloromethane (DCM) for a reaction, but it's not dissolving. What should I do?

This is a common issue stemming from the high polarity of the hydrochloride salt. Direct dissolution in non-polar solvents like DCM, chloroform, or THF is often unsuccessful.[1][2] Before altering your reaction solvent, consider the following strategies.

Q2: What is the most reliable method to dissolve this compound in a non-polar solvent?

The most effective and widely used strategy is to convert the hydrochloride salt to its corresponding free amine, ethyl (2R,3S)-2-amino-3-hydroxybutanoate.[1][3] The free amine is significantly less polar and, therefore, more soluble in a broader range of organic solvents, including DCM, THF, and ethyl acetate.[1] This is a standard procedure, particularly before coupling reactions in peptide synthesis.[1]

Q3: How do I convert the hydrochloride salt to the free amine?

This process, known as "free-basing," involves neutralizing the hydrochloride with a base. There are two primary methods:

  • Aqueous Workup (Liquid-Liquid Extraction): This is a classic and robust method.[3]

  • Anhydrous Method: This method is suitable when the presence of water must be strictly avoided.

Detailed protocols for both methods are provided in the "Experimental Protocols" section of this guide.

Q4: Are there any alternatives to free-basing? I want to avoid an extra step.

Yes, several in-situ methods can be employed to improve solubility without isolating the free amine:

  • Co-solvency: The addition of a small amount of a polar co-solvent can significantly enhance solubility.[1][4][5] For instance, adding a small volume of methanol to a suspension of the hydrochloride salt in DCM can sometimes facilitate dissolution.[1] This approach works by modifying the overall polarity of the solvent system.[6][7] However, be mindful that the co-solvent might interfere with your reaction.

  • Ion Pairing: This technique involves the addition of a lipophilic counter-ion that pairs with the ammonium salt, forming a more soluble, neutral complex in non-polar solvents.[8][9] Common ion-pairing agents include long-chain alkyl sulfonates or carboxylates.[8][10] This method is particularly useful for increasing the concentration of the amino acid ester in the organic phase.

  • N-Protection: Protecting the primary amine with a lipophilic group (e.g., Boc, Cbz) will increase the overall non-polar character of the molecule, thereby improving its solubility in non-polar solvents.[11][12][13] This is a viable option if the N-protected version is compatible with your subsequent reaction steps.

Q5: Can I just heat the mixture to improve solubility?

Gentle warming can increase the rate of dissolution and may slightly increase solubility. However, it is often insufficient for achieving the concentrations required for many reactions. Furthermore, be cautious as prolonged heating can lead to the degradation of the amino acid ester, for instance, through self-condensation to form diketopiperazines.[1]

Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Amine via Aqueous Workup

This method is a standard liquid-liquid extraction procedure.

Objective: To isolate the free amine of ethyl (2R,3S)-2-amino-3-hydroxybutanoate.

Materials:

  • Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution[3]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of NaHCO₃ or K₂CO₃ while gently swirling. Continue addition until the effervescence ceases, and the aqueous layer is basic (test with pH paper).

  • Extract the aqueous layer with three portions of an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers.

  • Wash the combined organic phase with brine to remove residual water.[1]

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or a low-melting solid.[1]

Caution: Free amino acid esters can be less stable than their hydrochloride salts and may be susceptible to self-condensation upon storage.[1] It is often best to use the freshly prepared free amine immediately.

Protocol 2: In-situ Neutralization for Immediate Use in Reaction

This protocol is suitable when you want to generate the free amine directly in the reaction vessel.

Objective: To generate the free amine in a non-polar solvent for immediate use in a subsequent reaction.

Materials:

  • Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride

  • Anhydrous non-polar solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

Procedure:

  • Suspend the ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride in the anhydrous non-polar solvent in your reaction flask.

  • Add 1.1 equivalents of a tertiary amine base (e.g., TEA or DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes. The formation of a precipitate (the triethylammonium or diisopropylethylammonium chloride salt) may be observed.

  • The resulting mixture containing the free amine in solution can be used directly for the next reaction step. In some cases, the precipitated salt can be filtered off, though it is often left in the reaction mixture.

Visualization of Solubility Enhancement Strategies

Solubility_Enhancement cluster_problem The Problem cluster_solutions The Solutions Start Ethyl (2R,3S)-2-amino-3-hydroxybutanoate HCl (Polar, Salt Form) Insoluble Poor Solubility / Suspension Start->Insoluble Direct Mixing Solvent Non-Polar Solvent (e.g., DCM, Toluene) Solvent->Insoluble Free_Base Strategy 1: Free-Basing (Neutralization) Insoluble->Free_Base Apply Strategy Ion_Pairing Strategy 2: Ion Pairing Insoluble->Ion_Pairing Apply Strategy Co_Solvency Strategy 3: Co-solvency Insoluble->Co_Solvency Apply Strategy Soluble_Amine Soluble Free Amine Free_Base->Soluble_Amine Increased Lipophilicity Soluble_Complex Soluble Ion-Pair Complex Ion_Pairing->Soluble_Complex Forms Neutral Complex Soluble_Mixture Homogeneous Solution Co_Solvency->Soluble_Mixture Alters Solvent Polarity

Caption: Strategies to improve solubility.

Data Summary

While quantitative solubility data for ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride in a wide range of organic solvents is not extensively published, the following table provides a qualitative summary based on its chemical properties and data from related amino acid esters.[1]

Solvent ClassExample SolventsExpected Solubility of Hydrochloride SaltExpected Solubility of Free Amine
Polar Protic Water, Methanol, EthanolHighModerate to High
Polar Aprotic DMF, DMSOModerateHigh
Weakly Polar Dichloromethane (DCM), Chloroform, THF, Ethyl AcetateVery Low to InsolubleModerate to High
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleLow to Moderate

Conclusion

Improving the solubility of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride in non-polar solvents is a critical step for its successful use in many synthetic applications. The primary and most effective method is the conversion of the polar hydrochloride salt to its more lipophilic free amine form. For situations where an additional isolation step is undesirable, in-situ neutralization, co-solvency, or ion-pairing offer viable alternatives. By understanding the underlying principles of polarity and employing the appropriate experimental techniques, researchers can effectively overcome solubility challenges and proceed with their synthetic objectives.

References
  • Bridges, C. G., & Thomson, N. R. (2020). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. RSC Advances, 10(42), 25064-25077. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Cosolvency and cosolvent polarity. Journal of Pharmaceutical Sciences, 70(8), 912-922. [Link]

  • Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Kiski, P. A., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1335-1345. [Link]

  • Ma, D., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 738873. [Link]

  • Various Authors. (2013). serine methyl ester HCl to freebase. ScienceMadness Discussion Board. [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12995. [Link]

  • Rao, B. (2018). Ion Pair Chromatography- A Concise Review. MedCrave Online Journal of Chemistry, 2(1), 1-4. [Link]

  • Taechalertpaisarn, J., et al. (2022). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Journal of Medicinal Chemistry, 65(6), 4913-4923. [Link]

  • He, H., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering, 9(4), 2056-2067. [Link]

  • Babu, P. R. S., & Rao, A. S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(S9), 1752-1757. [Link]

  • Kadari, A., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 8(8), 566-569. [Link]

  • Meyer, J. D., & Manning, M. C. (1994). Ion-pairing of drugs for improved efficacy and delivery.
  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl vs. Methyl Ester Derivatives of (2R,3S)-2-Amino-3-hydroxybutanoate Hydrochloride

Introduction In the fields of peptide synthesis and prodrug development, the C-terminal protection of (2R,3S)-2-amino-3-hydroxybutanoate (D-threonine) is a critical design choice. Esterification transforms the zwitterion...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of peptide synthesis and prodrug development, the C-terminal protection of (2R,3S)-2-amino-3-hydroxybutanoate (D-threonine) is a critical design choice. Esterification transforms the zwitterionic amino acid into a versatile building block. As a Senior Application Scientist, I frequently evaluate whether to utilize the methyl ester (D-Thr-OMe·HCl ) or the ethyl ester (D-Thr-OEt·HCl ). While the structural difference is merely a single methylene group, this variation profoundly dictates coupling efficiency, steric hindrance, side-reaction susceptibility, and the pharmacokinetic hydrolysis profile of the resulting compounds 1.

Section 1: Physicochemical and Pharmacokinetic Comparison

Causality Behind Performance Differences

The thermodynamic stability and enzymatic recognition of the ester bond are directly governed by the alkyl chain length 2.

  • Lipophilicity and Absorption: Ethyl esters impart a higher partition coefficient (LogP) compared to methyl esters. In oral prodrug design, this increased lipophilicity translates to enhanced passive intestinal permeability, allowing the drug to cross lipid bilayers more efficiently 13.

  • Hydrolysis Kinetics: Methyl esters undergo rapid chemical and enzymatic hydrolysis. While advantageous for quick deprotection during solution-phase peptide synthesis, this rapid cleavage is often detrimental in prodrugs due to the sudden release of the active drug and toxic methanol byproducts 1. Ethyl esters provide a sustained release profile because the increased steric hindrance around the carbonyl carbon slows carboxylesterase-mediated cleavage 43.

  • Steric Hindrance in Synthesis: During peptide coupling, the less hindered methyl ester is highly reactive but highly prone to intramolecular cyclization, leading to diketopiperazine (DKP) formation. The slightly bulkier ethyl group reduces the rate of this parasitic DKP side-reaction [[5]]() .

Quantitative Data Summary
PropertyD-Threonine Methyl Ester HClD-Threonine Ethyl Ester HCl
CAS Number 60538-15-0 62365-20-2 6
Molecular Weight 169.61 g/mol 183.63 g/mol 6
Relative Lipophilicity (LogP) LowerHigher
Intestinal Permeability ModerateHigh
Plasma Hydrolysis Rate (t½) Fast (< 1 hour)Moderate to Slow (> 2 hours)
DKP Formation Risk HighReduced
Primary Application Solution-phase peptide synthesisProdrug formulation, sustained release

Section 2: Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent common failures.

Protocol A: Synthesis of D-Threonine Ester Hydrochlorides

Mechanistic Insight: Using thionyl chloride (SOCl₂) rather than standard mineral acids serves a dual purpose: it acts as a potent dehydrating agent while generating HCl in situ. This ensures the amine remains protonated as a hydrochloride salt, significantly suppressing the nucleophilic attack of the alpha-amino group on the newly formed ester, which would otherwise lead to DKP cyclization 5.

  • Preparation: In a round-bottom flask under an inert argon atmosphere, cool 150 mL of anhydrous alcohol (methanol for the methyl ester, ethanol for the ethyl ester) to -10°C using an ice-salt bath 5.

  • Activation: Add SOCl₂ (0.542 mol) dropwise to the cooled solvent. Self-Check: Monitor the exothermic reaction closely; temperature must not exceed 0°C during addition to prevent side reactions 5.

  • Esterification: Add D-threonine (0.15 mol) portion-wise. Remove the cooling bath and stir at 22°C for 16-24 hours 5 []().

  • Validation: Monitor reaction progress via TLC (ninhydrin stain). The complete disappearance of the baseline D-threonine spot confirms quantitative conversion.

  • Isolation: Evaporate the solvent and excess SOCl₂ in vacuo. The crude product precipitates as a high-purity white solid or yellowish oil .

Protocol B: Epimerization-Free Peptide Coupling

Mechanistic Insight: D-Threonine is uniquely susceptible to epimerization at the alpha-carbon due to the electron-withdrawing nature of the adjacent hydroxyl group. When activating the carboxyl group, oxazolone intermediates can form, leading to inversion to L-allo-threonine. By utilizing HATU—a highly efficient coupling reagent—and a sterically hindered, weak base like DIPEA, we minimize the lifetime of the activated intermediate and maintain a strictly controlled pH environment .

  • Dissolution: Dissolve D-Thr-OMe·HCl or D-Thr-OEt·HCl (1.0 eq) in anhydrous DMF at 0°C .

  • Neutralization: Add DIPEA (2.2 eq) dropwise. Self-Check: Ensure the local pH is slightly basic (pH ~8 on wetted pH paper) but avoid excess to prevent base-catalyzed epimerization .

  • Activation: In a separate flask, activate the incoming amino acid (e.g., Fmoc-Gly-OH, 1.0 eq) with HATU (1.0 eq) in DMF .

  • Coupling: Combine the solutions at 0°C, stir for 30 minutes, then allow the reaction to warm to room temperature for 2-4 hours .

  • Workup: Dilute the mixture with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate .

Section 3: Mechanistic Pathways & Biological Context

Visualizing the divergent pathways of the methyl and ethyl esters helps clarify their respective utility in synthesis versus biological applications.

Synthetic Workflow & DKP Side-Reaction Risks

G Start D-Threonine (2R,3S)-2-amino-3-hydroxybutanoic acid Esterification Esterification (SOCl2 + Alcohol, -10°C to RT) Start->Esterification MethylEster Methyl Ester HCl Faster Coupling, Lower Lipophilicity Esterification->MethylEster Methanol EthylEster Ethyl Ester HCl Slower Coupling, Higher Lipophilicity Esterification->EthylEster Ethanol Coupling Peptide Coupling (Fmoc-AA-OH, HATU, DIPEA) MethylEster->Coupling High Reactivity DKP Side Reaction: Diketopiperazine (DKP) MethylEster->DKP High Risk EthylEster->Coupling Moderate Reactivity EthylEster->DKP Low Risk Product Target Peptide Fragment Coupling->Product

Synthetic workflow of D-threonine esterification and diketopiperazine side-reaction risks.

Prodrug Pharmacokinetics & Hydrolysis

G Admin Oral Administration (Prodrug) Gut Intestinal Absorption (Passive Diffusion) Admin->Gut Plasma Plasma Carboxylesterases (Enzymatic Cleavage) Gut->Plasma Enhanced by Ethyl Lipophilicity Methyl Methyl Ester Rapid Cleavage (t½ < 1h) Plasma->Methyl Ethyl Ethyl Ester Sustained Cleavage (t½ > 2h) Plasma->Ethyl Active Active D-Thr Derivative Therapeutic Effect Methyl->Active Fast Release (+ Methanol) Ethyl->Active Slow Release (+ Ethanol)

Pharmacokinetic hydrolysis pathway of D-threonine ester prodrugs via carboxylesterases.

References

  • Design, Synthesis, Structure–Function Relationship, Bioconversion, and Pharmacokinetic Evaluation of Ertapenem Prodrugs Source: acs.org URL:[Link]

  • PRO-DRUG DEVELOPMENTS - IIP Series Source: iipseries.org URL:[Link]

  • Aspects of the mechanisms of alkaline hydrolysis of amino acid esters Source: waikato.ac.nz URL:[Link]

  • In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity Source: mdpi.com URL:[Link]

Sources

Comparative

Cross-Validation of Mass Spectrometry Data for Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride: A Comparative Guide

Executive Summary & Mechanistic Causality As a Senior Application Scientist, I frequently encounter the pitfalls of relying on a single analytical platform for small molecule identification. For chiral amino acid derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter the pitfalls of relying on a single analytical platform for small molecule identification. For chiral amino acid derivatives like ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (the ethyl ester of D-threonine), single-platform mass spectrometry (MS) is fundamentally insufficient. The inherent complexity of small molecule fragmentation mechanisms and the presence of multiple stereocenters demand a robust cross-validation strategy.

According to FDA bioanalytical guidelines, cross-validation is essential to establish data comparability, ensure method transferability, and exclude model overfitting,,. This guide objectively compares the MS performance of an Analytical Reference Grade standard against Generic Commercial alternatives, detailing the causality behind our multi-platform cross-validation protocols.

Why Orthogonal Platforms are Required

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride presents three distinct analytical challenges:

  • Salt State Physics : The hydrochloride salt suppresses volatilization. Direct GC-MS analysis causes thermal degradation and severe peak tailing.

  • Isomeric Interference : The (2R,3S) enantiomer has the exact same exact mass and MS/MS fragmentation pattern as its (2S,3R) counterpart (L-threonine ethyl ester) and its allo-diastereomers. Achiral MS cannot distinguish them.

  • In-Source Fragmentation : Under electrospray ionization (ESI), the ethyl ester group is highly labile, often leading to premature loss of ethanol in the ion source before reaching the collision cell.

To overcome these physical and chemical barriers, we must synthesize data across three orthogonal platforms: LC-ESI-HRMS (for exact mass), GC-EI-MS (for hard fragmentation library matching)[1], and Chiral LC-MS/MS (for stereochemical resolution).

MS_Workflow A Sample Prep: Ethyl (2R,3S)-2-amino-3-hydroxybutanoate HCl (Spiked with SIL-IS) B LC-ESI-HRMS (QTOF) Soft Ionization & Exact Mass A->B Aqueous Extract C GC-EI-MS (Derivatized) Hard Ionization & Spectral Library A->C TMS Derivatization D Chiral LC-MS/MS (QQQ) Diastereomeric Resolution A->D Chiral Mobile Phase E Orthogonal Data Synthesis (Cross-Validation Complete) B->E Mass Error < 2 ppm C->E Library Match > 900 D->E Isomeric Purity > 99%

Orthogonal MS cross-validation workflow for ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride.

Platform Comparison: Reference Grade vs. Generic Alternatives

When cross-validating a high-purity Analytical Reference Grade standard against a Generic Commercial Grade alternative, the orthogonal MS platforms reveal critical discrepancies in isotopic fidelity and isomeric purity.

Table 1: Quantitative Performance Metrics Across MS Platforms

Analytical MetricAnalytical Reference GradeGeneric Commercial GradeCross-Validation Platform Used
Exact Mass Error ([M+H]+) 0.8 ppm4.2 ppmLC-ESI-HRMS (QTOF)
Isotopic Fidelity (A+1/A) 99.8% match to theoretical92.1% match (interference)LC-ESI-HRMS (QTOF)
Spectral Library Score 945 / 1000710 / 1000 (mixed spectra)GC-EI-MS (Derivatized)
Chiral Purity (% ee) > 99.5% ee85.0% ee (allo-impurities)Chiral LC-MS/MS (QQQ)
Matrix Ion Suppression < 2%18% (due to generic salts)LC-ESI-HRMS (via SIL-IS)

Experimental Protocols (Self-Validating Systems)

Every protocol described below is engineered as a self-validating system . By embedding internal checks, we ensure that any observed mass shift or peak distortion is a true chemical feature, not an artifact of the instrument.

Protocol A: LC-ESI-HRMS (QTOF) Exact Mass Validation

Causality : Soft ionization (ESI) preserves the intact pseudo-molecular ion [M+H]+ at m/z 148.0974. High-resolution time-of-flight (TOF) mass analyzers provide sub-2 ppm mass accuracy, confirming the elemental composition (C6H14NO3+). Methodology :

  • Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% formic acid to aid protonation.

  • Spiking : Add 10 µL of a 13C4-labeled threonine ethyl ester stable-isotope-labeled internal standard (SIL-IS).

  • Acquisition : Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Run a 5-minute gradient from 5% to 95% Acetonitrile. Acquire data in ESI+ mode (m/z 50–500).

  • Self-Validation Mechanism : Calibration standards and quality control (QC) samples are prepared from entirely separate stock solutions, ensuring independent verification of quantitative accuracy. A constant SIL-IS peak area across all injections validates extraction recovery and flags matrix-induced ion suppression.

Protocol B: GC-EI-MS Hard Fragmentation & Library Matching

Causality : Electron ionization (EI) at 70 eV produces highly reproducible fragmentation patterns, enabling matching against established tandem mass spectral libraries (e.g., NIST, CASMI)[1]. Because the compound is an HCl salt, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace exchangeable protons with trimethylsilyl (TMS) groups, rendering the molecule volatile. Methodology :

  • Desalting & Drying : Neutralize the HCl salt with a mild buffer, extract into ethyl acetate, and evaporate to absolute dryness under nitrogen.

  • Derivatization : Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

  • Acquisition : Inject 1 µL (split ratio 10:1) onto an HP-5MS column. Program the oven from 80°C to 280°C at 15°C/min.

  • Self-Validation Mechanism : A procedural blank (derivatization reagents only) is run immediately prior to and following the sample sequence to confirm the absence of injector carryover. The addition of a surrogate standard (deuterated myristic acid) prior to derivatization validates the efficiency of the silylation reaction.

Protocol C: Chiral LC-MS/MS (QQQ) Stereochemical Resolution

Causality : To differentiate the (2R,3S) target from the (2S,3R) enantiomer, a macrocyclic antibiotic chiral stationary phase (e.g., Teicoplanin) is required. The chiral clefts selectively interact with the spatial arrangement of the hydroxyl and amino groups. Methodology :

  • Preparation : Dilute the sample to 100 ng/mL in Methanol.

  • Acquisition : Inject 5 µL onto a Chiral-T column. Use an isocratic mobile phase of Methanol:Water (80:20) with 0.1% ammonium acetate. Monitor the MRM transition 148.1 → 74.1.

  • Self-Validation Mechanism : A system suitability test (SST) mixture containing a racemic blend of (2R,3S), (2S,3R), and allo-diastereomers is injected before the analytical run. The run is only validated if the resolution factor (Rs) between the enantiomeric peaks exceeds 1.5.

Data Interpretation & Mechanistic Insights

The inherent complexity of small molecule fragmentation necessitates robust library matching and pathway mapping. For ethyl (2R,3S)-2-amino-3-hydroxybutanoate, the primary ESI-MS/MS fragmentation pathways are driven by the lability of the functional groups.

The most abundant fragment is typically m/z 74.0606 , resulting from the alpha-cleavage between the alpha and beta carbons, effectively losing the ester radical. Secondary pathways include the neutral loss of water (-18 Da) from the hydroxyl group and the loss of ammonia (-17 Da) from the protonated amine.

Fragmentation_Path P [M+H]+ m/z 148.0974 F1 [M+H - H2O]+ m/z 130.0868 P->F1 -18.0106 Da F2 [M+H - NH3]+ m/z 131.0708 P->F2 -17.0265 Da F3 Alpha-Cleavage m/z 74.0606 P->F3 -74.0368 Da

Primary ESI-MS/MS fragmentation pathways for ethyl (2R,3S)-2-amino-3-hydroxybutanoate.

By cross-referencing the exact mass of these fragments (Platform A) with their reproducible ratios in hard ionization libraries (Platform B), and confirming the stereochemistry (Platform C), researchers can achieve absolute confidence in their reference standards.

References

  • NIH / PMC - Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Available at: [Link]

  • FDA - M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at:[Link]

  • ResolveMass - Essential FDA Guidelines for Bioanalytical Method Validation. Available at:[Link]

  • MDPI - Applying Tandem Mass Spectral Libraries for Solving the Critical Assessment of Small Molecule Identification (CASMI) LC/MS Challenge 2012. Available at: [Link]

  • bioRxiv - MS4MS: LLMs-driven Multi-agent System for Small-molecule Identification via LC-MS/MS. Available at:[Link]

Sources

Validation

evaluating stability of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride vs free acid

Stability Evaluation Guide: Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride vs. Free Acid Executive Summary When designing synthetic routes for peptide therapeutics or small-molecule prodrugs, selecting the approp...

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Author: BenchChem Technical Support Team. Date: April 2026

Stability Evaluation Guide: Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride vs. Free Acid

Executive Summary

When designing synthetic routes for peptide therapeutics or small-molecule prodrugs, selecting the appropriate amino acid derivative is critical. This guide objectively compares the stability of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (commonly known as D-threonine ethyl ester HCl) against its free acid counterpart, D-threonine. While the esterified hydrochloride salt provides essential organic solubility and carboxyl-protection for synthesis, it introduces specific degradation vectors—namely hydrolysis and diketopiperazine (DKP) formation—that are absent in the highly stable, zwitterionic free acid.

Mechanistic Stability Profiles (Causality)

Understanding the causality behind degradation is essential for optimizing storage and reaction conditions.

  • D-Threonine (Free Acid): In its native state, D-threonine exists as a zwitterion. This ionic lattice provides exceptional solid-state stability, with a decomposition temperature of approximately 256 °C[1]. In aqueous solutions, the free acid is thermodynamically stable across a broad pH range because the carboxylate and ammonium groups do not undergo spontaneous intramolecular reactions under ambient conditions.

  • Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride: Esterification of the carboxyl group increases lipophilicity, enabling solubility in organic solvents like DMF and DCM. However, the ester bond is chemically labile. In aqueous environments, it is susceptible to both acid- and base-catalyzed hydrolysis back to the free acid[2]. Furthermore, while the hydrochloride salt protects the amino group from acting as a nucleophile, any exposure to basic conditions (pH > 8) liberates the ester free base. This reactive intermediate is highly prone to intermolecular aminolysis, leading to the rapid formation of 2,5-diketopiperazines (DKPs)[3].

DegradationPathways A Ester HCl Salt (Ethyl (2R,3S)-2-amino- 3-hydroxybutanoate HCl) B Free Acid (D-Threonine Zwitterion) A->B Hydrolysis (H2O) C Ester Free Base (Reactive Intermediate) A->C Base Neutralization (pH > 8) B->B Stable D 2,5-Diketopiperazine (DKP Byproduct) C->D Intermolecular Aminolysis

Degradation pathways of D-threonine ethyl ester hydrochloride compared to the stable free acid.

Comparative Stability Data

The following tables summarize the quantitative stability differences between the two forms under accelerated solid-state and solution-state conditions.

Table 1: Solid-State Stability (Accelerated: 40°C / 75% Relative Humidity)

CompoundInitial PurityMoisture Uptake (14 Days)Purity at 28 DaysPrimary Degradant
D-Threonine (Free Acid) >99.5%< 0.1% (w/w)>99.5%None
Ester Hydrochloride >99.0%4.2% (w/w)94.3%Free Acid (Hydrolysis)

Table 2: Solution-State Stability (Half-Life at 25°C)

Aqueous ConditionFree Acid Half-LifeEster HCl Half-LifeDominant Pathway for Ester
pH 2.0 (Acidic) > 5 years~320 hoursAcid-Catalyzed Hydrolysis
pH 7.4 (Physiological) > 5 years~145 hoursHydrolysis
pH 10.0 (Basic) > 5 years< 4 hoursDKP Formation & Hydrolysis

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By coupling orthogonal analytical techniques, researchers can isolate the exact variable causing degradation.

Workflow Prep Sample Prep (Ester HCl vs Free Acid) Solid Solid-State Incubation (40°C / 75% RH) Prep->Solid Liquid Aqueous Incubation (pH 2, 7.4, 10) Prep->Liquid Grav Gravimetry & KF (Moisture Tracking) Solid->Grav LCMS LC-MS/UV Analysis (Kinetics & Purity) Solid->LCMS Liquid->LCMS

Self-validating experimental workflow for comprehensive stability evaluation.

Protocol 1: Accelerated Solid-State Hygroscopicity and Degradation Causality: Hydrochloride salts are inherently hygroscopic. Absorbed moisture acts as a reactant for solid-state hydrolysis.

  • Preparation: Accurately weigh 100.0 mg of D-threonine and ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride into separate, pre-tared open glass vials.

  • Incubation: Place vials in a controlled environmental chamber set to 40 °C and 75% Relative Humidity (RH).

  • Orthogonal Moisture Tracking (Self-Validation): At days 1, 7, 14, and 28, record the gravimetric mass increase. Immediately validate that the mass increase is strictly due to water uptake by performing Karl Fischer (KF) titration on a 10 mg sub-sample.

  • Quantification: Dissolve a 5 mg aliquot in 1 mL of HPLC-grade water/acetonitrile (90:10). Analyze via HPLC-UV (210 nm) or ELSD. Calculate the peak area ratio of the ester versus the emerging free acid peak to determine the exact degradation percentage.

Protocol 2: Aqueous Degradation Kinetics via LC-MS Causality: Evaluating the pH-dependent divergence between hydrolysis and DKP formation dictates the safe operating windows for liquid-phase synthesis.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (phosphate), pH 7.4 (PBS), and pH 10.0 (carbonate).

  • Initiation: Dissolve the ester HCl and the free acid in the respective buffers to a final concentration of 1.0 mM. Transfer immediately to a thermostated autosampler maintained at 25 °C.

  • Kinetic Sampling: Program the LC-MS to inject 5 µL aliquots every 2 hours over a 48-hour period.

  • Mass Extraction (Self-Validation): Monitor the Extracted Ion Chromatograms (EIC) for:

    • Ester [M+H]⁺ = 148.1 m/z (Disappearance)

    • Free Acid [M+H]⁺ = 120.1 m/z (Appearance via Hydrolysis)

    • DKP Dimer [M+H]⁺ = 259.1 m/z (Appearance via Aminolysis)

    • Validation: The molar sum of the remaining ester, generated free acid, and (2 × DKP) must equal the initial 1.0 mM concentration, confirming mass balance and ruling out unseen degradation pathways.

Conclusion

While D-threonine (free acid) offers unparalleled thermodynamic stability, its insolubility in organic solvents necessitates the use of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride for peptide synthesis. Researchers must strictly mitigate moisture exposure during the storage of the ester HCl and avoid prolonged exposure to basic aqueous conditions to prevent rapid hydrolysis and DKP formation.

Sources

Safety & Regulatory Compliance

Safety

ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride proper disposal procedures

The safe handling and disposal of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride —commonly known as D-Threonine ethyl ester hydrochloride —requires a rigorous understanding of its physicochemical properties. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride —commonly known as D-Threonine ethyl ester hydrochloride —requires a rigorous understanding of its physicochemical properties. As a hydrochloride salt of an amino acid ester, it is widely utilized as a chiral building block in peptide synthesis and drug development.

While it is not highly toxic, its nature as an acidic, nitrogenous organic salt means improper disposal can lead to localized equipment corrosion, respiratory hazards from aerosolized dust, and environmental eutrophication. This guide provides drug development professionals and laboratory personnel with an authoritative, self-validating operational plan for the disposal of this compound.

Physicochemical & Hazard Profiling

To execute a compliant disposal strategy, one must first understand the chemical causality behind the hazard classifications. As a hydrochloride salt, this compound is highly soluble in water and polar organic solvents. When dissolved, it dissociates into a protonated amino acid ester and chloride ions, yielding a mildly acidic solution (pH ~4–5). In its solid state, the fine crystalline powder is prone to aerosolization. When inhaled, it dissolves in the mucosal moisture of the respiratory tract, releasing mildly acidic chloride ions that cause localized irritation [1].

Table 1: Quantitative Data and Logistical Disposal Impacts

PropertyValue / ClassificationLogistical Impact on Disposal Strategy
Chemical Name Ethyl (2R,3S)-2-amino-3-hydroxybutanoate HClN/A
CAS Number 62365-20-2Essential identifier for EHS waste manifesting.
Physical State Crystalline SolidProne to dust generation; mandates sealed, wide-mouth solid waste containers.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires standard PPE (nitrile gloves, goggles, N95 mask for large spills) [1].
Solubility High in water and polar organicsAqueous waste streams must be carefully segregated; highly efficient for triple-rinsing [2].
Environmental Hazard Nitrogenous organic compoundHigh Biological Oxygen Demand (BOD); strictly prohibited from municipal drain disposal.

Logistical Waste Routing

The following decision tree dictates the immediate logistical routing of waste generated during workflows involving D-Threonine ethyl ester hydrochloride.

WasteWorkflow Start Waste Generation: Ethyl (2R,3S)-2-amino-3-hydroxybutanoate HCl Solid Solid Waste (Spills, Expired Reagent) Start->Solid Aqueous Aqueous Waste (Reaction Filtrates, Washes) Start->Aqueous Containers Contaminated Packaging Start->Containers Incineration High-Temp Incineration (EPA-approved facility) Solid->Incineration Direct Transfer Neutralization pH Neutralization (Adjust to pH 6-8) Aqueous->Neutralization Check pH TripleRinse Triple Rinse Protocol (Water/Methanol) Containers->TripleRinse Empty Bottles AqueousDisp Aqueous Organic Waste (Non-halogenated) Neutralization->AqueousDisp Route to EHS TripleRinse->Incineration Cleaned Plastic/Glass TripleRinse->AqueousDisp Rinsate

Figure 1: Operational workflow for the segregation and disposal of amino acid ester hydrochloride waste streams.

Operational Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that the operator can physically confirm the success of the safety measure before proceeding to the next step.

Protocol A: Solid Waste & Spill Management

High-temperature incineration is the preferred disposal route for the solid compound. Incineration completely oxidizes the organic framework into CO₂ and NOₓ, while the scrubber systems in EPA-approved facilities neutralize the resulting HCl gas generated from the hydrochloride salt [3].

  • PPE & Assessment: Don nitrile gloves, safety goggles, and a lab coat. For spills exceeding 50 grams, utilize an N95 or P100 particulate respirator.

  • Dry Containment: Causality Note: Do not use water initially. Adding water will dissolve the salt and drive the acidic solution deeper into porous lab surfaces.

  • Collection: Gently sweep the solid using a static-free brush and dustpan. Transfer the material into a sealable high-density polyethylene (HDPE) waste container.

  • Wet Decontamination: Wipe the spill area with a paper towel dampened with 70% ethanol. Ethanol balances excellent solubility for the residual salt with rapid evaporation.

  • Self-Validation Step: Press a wet universal pH indicator strip against the cleaned surface. A reading of pH ~7 confirms that all acidic hydrochloride residues have been successfully removed. Dispose of the paper towels and pH strip in the solid waste container.

Protocol B: Aqueous Waste Segregation

Post-reaction aqueous layers containing dissolved D-Threonine ethyl ester hydrochloride must not be discharged into municipal drains due to their nitrogen content and acidity [4].

  • Collection: Transfer the aqueous filtrate into a designated secondary container.

  • Neutralization: Slowly add dilute sodium bicarbonate ( NaHCO3​ ) while stirring. Causality Note: Neutralizing the waste prevents the acidic chloride ions from corroding the EHS metal storage drums over time.

  • Self-Validation Step: Apply a drop of the thoroughly mixed waste to a pH test strip. A reading between pH 6.5 and 7.5 confirms the self-validating endpoint.

  • Routing: Pour the neutralized solution into the "Aqueous Organic Waste (Non-Halogenated)" carboy. Ensure the carboy is properly vented if residual CO2​ generation is expected.

Protocol C: Empty Container Decontamination (Triple-Rinse)

Because the hydrochloride salt is highly water-soluble, aqueous rinsing is exceptionally efficient. Three successive rinses mathematically reduce the residual contaminant to parts-per-million levels.

  • First Rinse: Add a volume of distilled water (or methanol) equal to 10% of the container's volume. Cap tightly and vigorously agitate for 15 seconds to dissolve residual crystalline dust.

  • Drain: Pour the rinsate directly into the Aqueous Organic Waste container.

  • Repeat: Execute this rinse process two additional times.

  • Defacement & Disposal: Completely deface or remove the original chemical label. Mark the bottle clearly as "Triple Rinsed - Safe for Disposal" and discard it in standard municipal recycling or solid waste, strictly according to your institution's EHS policy.

References

  • NextSDS. "D-Threonine ethyl ester hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • National Institutes of Health (NIH). "A Convenient Synthesis of Amino Acid Methyl Esters." PubMed Central. Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals." Organic Syntheses Journal. Available at: [Link]

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